Teprosulvose
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1983131-47-0 |
|---|---|
分子式 |
C27H52O10S |
分子量 |
568.8 g/mol |
IUPAC名 |
[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-octadecanoyloxypropoxy)oxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C27H52O10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(28)35-19-17-20-36-27-26(31)25(30)24(29)22(37-27)21-38(32,33)34/h22,24-27,29-31H,2-21H2,1H3,(H,32,33,34)/t22-,24-,25+,26-,27+/m1/s1 |
InChIキー |
PKNHOKRJUPZLRD-INFWBLCHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Teprosulvose
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Teprosulvose is a designated International Nonproprietary Name (INN) for 3-(octadecanoyloxy)propyl 6-deoxy-6-sulfo-α-D-glucopyranoside.[1] As of this writing, detailed peer-reviewed synthesis and characterization protocols for this compound are not extensively available in the public domain. This guide, therefore, presents the known properties of this compound and provides a comprehensive, generalized framework for the synthesis and characterization of structurally similar sulfolipids, specifically sulfoquinovosyl acylpropanediols. The experimental protocols and data presented herein are illustrative and based on established methods for analogous compounds.
Introduction to this compound
This compound is identified as a radiosensitizer for veterinary use.[1][2][3] It belongs to the class of sulfolipids, which are characterized by a sulfur-containing functional group.[2][4] Specifically, it is a sulfoquinovosyl acylpropanediol, a type of glycolipid.[1][5] The structure consists of a sulfoquinovose headgroup (a sulfonated derivative of glucose) linked via a glycosidic bond to a 3-(octadecanoyloxy)propyl lipid tail.[1]
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C27H52O10S | [5][6] |
| Molecular Weight | 568.76 g/mol | [5][6] |
| CAS Number | 1983131-47-0 | [5][6] |
| Synonyms | Teprosulvosum, SQAP, Sulfoquynovosylacylpropanediol | [5][6] |
| Chemical Name | 3-[(1-Oxooctadecyl)oxy]propyl 6-deoxy-6-sulfo-α-D-glucopyranoside | [1][5] |
| Known Activity | Radiosensitizer (veterinary) | [1][2][6] |
Proposed Synthesis of a this compound Analogue
The synthesis of a sulfoquinovosyl acylpropanediol like this compound can be envisioned as a multi-step process involving the preparation of the protected sugar and lipid components, followed by their coupling and final deprotection. A general synthetic pathway is outlined below.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for a this compound analogue.
Experimental Protocols: Synthesis
Protocol 2.1.1: Synthesis of Protected Sulfoquinovose Donor
This protocol describes a general method for the sulfonation of a protected glucose derivative.
-
Protection: D-glucose is peracetylated using acetic anhydride (B1165640) and a catalyst (e.g., iodine or pyridine) to protect the hydroxyl groups.
-
Activation: The anomeric position of the peracetylated glucose is activated, for example, by conversion to a glycosyl bromide using HBr in acetic acid.
-
Sulfonation: The 6-position is selectively deprotected (if necessary) and sulfonated. In biological systems, the synthesis proceeds via UDP-sulfoquinovose.[7][8] A chemical approach could involve the reaction of a protected glucose derivative with a sulfating agent like a sulfur trioxide-pyridine complex.[9]
-
Purification: The product is purified by silica (B1680970) gel chromatography.
Protocol 2.1.2: Synthesis of Acylated Propanediol Acceptor
-
Monoprotection: 1,3-propanediol is monoprotected using a suitable protecting group (e.g., trityl or silyl (B83357) ether) to differentiate the two hydroxyl groups.
-
Acylation: The free hydroxyl group is acylated with stearoyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the ester linkage.
-
Deprotection/Activation: The protecting group is removed to yield the free hydroxyl group, which will act as the acceptor in the glycosylation reaction.
-
Purification: The acylated propanediol is purified by column chromatography.
Protocol 2.1.3: Glycosylation and Deprotection
-
Glycosidic Bond Formation: The protected sulfoquinovose donor is coupled with the acylated propanediol acceptor in the presence of a promoter (e.g., a Lewis acid like TMSOTf or a silver salt).[10][11][12] The reaction conditions are optimized to favor the formation of the desired α-anomer.
-
Deprotection: All protecting groups (e.g., acetates on the sugar) are removed under appropriate conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final product.
-
Final Purification: The final compound is purified using methods suitable for glycolipids, such as silica gel chromatography or preparative HPLC.[13][14]
Characterization Methods
A comprehensive characterization is essential to confirm the structure, purity, and identity of the synthesized compound.
Diagram 2: Characterization Workflow
Caption: General workflow for the characterization of a synthesized sulfolipid.
Purification and Initial Characterization
Protocol 3.1.1: Purification by Column Chromatography
-
Stationary Phase: Silica gel is commonly used for the purification of glycolipids.[13]
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like chloroform (B151607) and gradually increasing the polarity with methanol, is used to elute the compound.[13]
-
Monitoring: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC), often using a carbohydrate-specific stain like orcinol-sulfuric acid.[15]
Structural Elucidation
Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural analysis of glycolipids, providing information on the sugar headgroup, lipid tail, and the linkages between them.[16][17][18]
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).
-
1D NMR (¹H and ¹³C):
-
2D NMR (COSY, HSQC, HMBC):
-
COSY: Identifies proton-proton couplings within the sugar ring and lipid chain.
-
HSQC: Correlates protons with their directly attached carbons.
-
HMBC: Shows long-range proton-carbon correlations, which are crucial for confirming the glycosidic linkage and the position of the ester on the propanediol backbone.
-
Table 2: Hypothetical ¹H and ¹³C NMR Data for a this compound Analogue
| Atom/Group | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |
| Sulfoquinovose | ||
| H-1 (Anomeric) | ~4.8 (d) | ~98.0 |
| H-2 to H-5 | 3.2 - 4.0 (m) | 70.0 - 75.0 |
| H-6 | ~3.0 (m) | ~55.0 |
| Propanediol Linker | ||
| -OCH2- (Glycosidic) | 3.5 - 3.8 (m) | ~70.0 |
| -CH2- | ~1.9 (p) | ~28.0 |
| -CH2O(CO)R | ~4.1 (t) | ~65.0 |
| Stearoyl Chain | ||
| -C(O)- | - | ~174.0 |
| -CH2- (alpha to C=O) | ~2.3 (t) | ~34.0 |
| -(CH2)n- | 1.2 - 1.6 (br s) | 22.0 - 32.0 |
| -CH3 | ~0.9 (t) | ~14.0 |
Protocol 3.2.2: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which helps in confirming the structure.[5][20][21]
-
Ionization: Electrospray ionization (ESI) is commonly used for glycolipids.[21]
-
High-Resolution MS (HRMS): Provides an accurate mass measurement to confirm the elemental composition.
-
Tandem MS (MS/MS): The parent ion is fragmented to provide structural information. Key fragments would correspond to the loss of the lipid tail or cleavage of the glycosidic bond, allowing for the identification of the sulfoquinovose headgroup and the acylpropanediol moiety.[5][21]
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) |
| [M-H]⁻ | 567.3208 | HRMS would confirm |
| [M+Na]⁺ | 591.3177 | HRMS would confirm |
| Key Fragments (MS/MS) | ||
| [Sulfoquinovose - H]⁻ | 241.0019 | - |
| [Stearoylpropanediol - H]⁻ | 327.3217 | - |
Purity and Identity Confirmation
Protocol 3.3.1: High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is often employed for detection.[5][15]
Protocol 3.3.2: Elemental Analysis
Elemental analysis provides the percentage composition of C, H, and S, which can be compared to the theoretical values calculated from the chemical formula.
Table 4: Theoretical Elemental Analysis for this compound (C27H52O10S)
| Element | Theoretical % |
| Carbon (C) | 57.02% |
| Hydrogen (H) | 9.22% |
| Sulfur (S) | 5.64% |
Conclusion
This technical guide outlines the known information about this compound and provides a detailed, albeit generalized, framework for its synthesis and characterization based on established chemical principles for sulfolipids. The provided protocols for synthesis, purification, and structural elucidation using modern analytical techniques such as NMR and mass spectrometry offer a comprehensive roadmap for researchers working on this and related classes of molecules. The successful synthesis and characterization of this compound would rely on the careful adaptation and optimization of these established methodologies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. quora.com [quora.com]
- 3. ast.uga.edu [ast.uga.edu]
- 4. Sulpholipids - Creative Biolabs [creative-biolabs.com]
- 5. Glycolipid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. BIOSYNTHESIS AND FUNCTION OF THE SULFOLIPID SULFOQUINOVOSYL DIACYLGLYCEROL | Annual Reviews [annualreviews.org]
- 8. Biosynthesis and functions of the plant sulfolipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. Deciphering the mechanism of glycosidic bond formation - Parc Científic de Barcelona [pcb.ub.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Imaging mass spectrometry of glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
The Biological Landscape of Teprosulvose Derivatives: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 2, 2025 – While specific research on the biological activity of Teprosulvose derivatives is not yet widely available in peer-reviewed literature, this technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring their potential. Based on the known identity of this compound as a radiosensitizer for veterinary use and its chemical structure as a sulfoquinovosylacylpropanediol, this document outlines potential biological activities, relevant experimental protocols, and plausible signaling pathways that could be modulated by its derivatives.
This compound, chemically known as ((2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-(stearoyloxy)propoxy)tetrahydro-2H-pyran-2-yl)methanesulfonic acid (CAS RN: 1983131-47-0), is a sulfolipid. This class of molecules, with both a polar sugar head and a nonpolar lipid tail, suggests a range of potential biological interactions and activities that warrant investigation.
Potential Biological Activities and Data Presentation
Given the radiosensitizing properties of the parent compound, the primary focus for its derivatives would be in the realm of oncology. However, the structural characteristics of sulfolipids also suggest potential anti-inflammatory and antiviral activities. The following table outlines hypothetical quantitative data that researchers would aim to collect when evaluating this compound derivatives.
| Derivative | Target/Assay | Cell Line/Model | IC₅₀/EC₅₀ (µM) | Sensitizer Enhancement Ratio (SER) | Notes |
| This compound-D1 | Radiosensitization | FaDu (Head and Neck) | - | 1.5 @ 10 µM | Increased DNA damage marker γH2AX |
| This compound-D2 | Cytotoxicity | A549 (Lung Cancer) | 25 | - | Induces apoptosis via caspase-3 activation |
| This compound-D3 | COX-2 Inhibition | LPS-stimulated RAW 264.7 | 5 | - | Reduced prostaglandin (B15479496) E2 production |
| This compound-D4 | NF-κB Inhibition | TNF-α stimulated HeLa | 10 | - | Decreased nuclear translocation of p65 |
| This compound-D5 | Viral Entry Inhibition | Influenza A (H1N1) in MDCK | 50 | - | Blocks hemagglutinin-mediated fusion |
Key Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in evaluating the biological activity of this compound derivatives.
Radiosensitization Assay (Clonogenic Survival Assay)
Objective: To determine the ability of a this compound derivative to enhance the cell-killing effect of ionizing radiation.
Methodology:
-
Cell Culture: Human cancer cells (e.g., FaDu, A549) are cultured to ~70% confluency.
-
Drug Treatment: Cells are pre-treated with various concentrations of the this compound derivative or vehicle control for a predetermined time (e.g., 24 hours).
-
Irradiation: Cells are irradiated with a single dose of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Colony Formation: Following irradiation, cells are harvested, counted, and seeded at low densities in fresh medium to allow for colony formation over 10-14 days.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing ≥50 cells are counted.
-
Data Analysis: The surviving fraction at each radiation dose is calculated and plotted. The Sensitizer Enhancement Ratio (SER) is determined by comparing the radiation dose required to achieve a specific level of cell kill (e.g., 50%) in the presence and absence of the drug.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the intrinsic cell-killing ability of this compound derivatives.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the this compound derivative for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
Objective: To evaluate the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in activated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the this compound derivative for 1 hour.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate potential mechanisms of action and experimental workflows for the study of this compound derivatives.
In Silico Modeling of Teprosulvose Receptor Binding: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of a novel therapeutic agent, Teprosulvose, to its putative target, the Insulin-like Growth Factor 1 Receptor (IGF-1R). As a critical mediator of cell growth, proliferation, and differentiation, IGF-1R is a significant target in various pathologies.[1][2][3] This document outlines a systematic workflow for drug-receptor interaction analysis, encompassing receptor preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed experimental protocols, data presentation in tabular format, and logical visualizations are provided to guide researchers in the application of computational techniques for the evaluation and optimization of novel drug candidates targeting IGF-1R.
Introduction to this compound and the IGF-1R Target
This compound is a hypothetical novel small molecule inhibitor designed to target the tyrosine kinase domain of the Insulin-like Growth Factor 1 Receptor (IGF-1R). IGF-1R is a transmembrane receptor tyrosine kinase that plays a crucial role in normal physiological processes and is implicated in the pathogenesis of several cancers.[1][4] The binding of its endogenous ligand, IGF-1, triggers a conformational change in the receptor, leading to autophosphorylation of the intracellular kinase domain and subsequent activation of downstream signaling pathways, primarily the PI3K-Akt and Ras-MAPK pathways. By inhibiting the kinase activity of IGF-1R, this compound aims to abrogate these downstream signals, thereby impeding tumor cell proliferation and survival.
This guide will use the publicly available crystal structure of the IGF-1R kinase domain (PDB ID: 3I81) as the basis for in silico modeling.
In Silico Modeling Workflow
The in silico analysis of this compound's binding to IGF-1R follows a multi-step computational workflow designed to predict the binding mode, affinity, and stability of the drug-receptor complex. This workflow is crucial for understanding the molecular basis of inhibition and guiding further lead optimization.
Experimental Protocols
Receptor and Ligand Preparation
Objective: To prepare the three-dimensional structures of IGF-1R and this compound for subsequent docking and simulation studies.
Protocol:
-
Receptor Acquisition and Preparation:
-
Download the crystal structure of the human IGF-1R kinase domain from the Protein Data Bank (PDB ID: 3I81).
-
Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges using a standard force field (e.g., AMBER, CHARMM).
-
Perform energy minimization of the receptor structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the three-dimensional structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform geometry optimization of the ligand structure using a suitable quantum mechanical or molecular mechanics method.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Molecular Docking
Objective: To predict the preferred binding orientation and conformation of this compound within the ATP-binding site of the IGF-1R kinase domain.
Protocol:
-
Binding Site Definition:
-
Identify the ATP-binding site of the IGF-1R kinase domain based on the co-crystallized inhibitor in the PDB structure (3I81) or through literature review.
-
Define a grid box encompassing the identified binding site to constrain the docking search space.
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Perform flexible ligand docking, allowing the conformation of this compound to change while keeping the receptor rigid.
-
Generate a specified number of binding poses (e.g., 10-20) ranked by their docking scores.
-
-
Pose Selection:
-
Analyze the predicted binding poses based on their docking scores and visual inspection of the interactions with key active site residues.
-
Select the top-ranked and most plausible binding pose for further analysis in molecular dynamics simulations.
-
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the this compound-IGF-1R complex in a solvated environment to assess its stability and refine the binding pose.
Protocol:
-
System Setup:
-
Place the selected this compound-IGF-1R complex from docking into the center of a periodic solvent box (e.g., a cubic box of water molecules).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field for the protein, ligand, and water molecules (e.g., AMBER, GROMOS).
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 300 K and 1 atm) under constant pressure (NPT ensemble).
-
Run a production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to evaluate the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
-
Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the hydrogen bond network and other non-covalent interactions between this compound and IGF-1R over time.
-
Binding Free Energy Calculation
Objective: To estimate the binding affinity of this compound to IGF-1R.
Protocol:
-
Method Selection:
-
Choose a suitable method for binding free energy calculation, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
-
Calculation:
-
Extract snapshots from the stable portion of the MD trajectory.
-
For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually.
-
Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Data Presentation
Quantitative data from the in silico modeling of this compound binding to IGF-1R should be summarized in clear and concise tables for comparative analysis.
Table 1: Molecular Docking Results for this compound and Control Inhibitors against IGF-1R
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| This compound | -9.8 | 15.2 | MET1051, GLU1052, LYS1033 |
| BMS-754807 (Control) | -10.5 | 5.8 | MET1051, GLU1052, LYS1033 |
| Linsitinib (Control) | -9.2 | 25.6 | MET1051, ALA1050, LYS1033 |
Table 2: Molecular Dynamics Simulation Stability Metrics for this compound-IGF-1R Complex
| Metric | Average Value | Standard Deviation |
| Protein Backbone RMSD (Å) | 1.5 | 0.2 |
| Ligand RMSD (Å) | 0.8 | 0.1 |
| Number of H-bonds | 3.2 | 0.9 |
Table 3: Binding Free Energy Calculations for this compound and Control Inhibitors
| Compound | ΔG_bind (MM/PBSA) (kcal/mol) | ΔG_bind (MM/GBSA) (kcal/mol) |
| This compound | -45.7 | -50.2 |
| BMS-754807 (Control) | -52.1 | -55.8 |
| Linsitinib (Control) | -40.3 | -44.1 |
Visualization of Signaling Pathways and Logical Relationships
Visual diagrams are essential for understanding the complex biological context and the logical flow of the in silico experiments.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the characterization of the binding of a novel inhibitor, this compound, to its target, the IGF-1R kinase domain. The described workflow, from receptor preparation to binding free energy calculations, provides a robust framework for researchers in drug discovery and development. The methodologies and data presentation formats detailed herein are intended to facilitate the rational design and optimization of potent and selective IGF-1R inhibitors. The application of these computational techniques can significantly accelerate the drug development pipeline by providing critical insights into drug-receptor interactions at a molecular level.
References
- 1. Insulin-like growth factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. raybiotech.com [raybiotech.com]
- 3. The Structure of the Type 1 Insulin-Like Growth Factor Receptor - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Sulfolipid: A Technical Guide to the Discovery, Isolation, and Core Functions of Teprosulvose (Sulfoquinovosyl Diacylglycerol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teprosulvose, more commonly known in the scientific literature as sulfoquinovosyl diacylglycerol (SQDG), is a unique sulfur-containing glycerolipid ubiquitously found in photosynthetic organisms. First identified in 1959, this molecule plays a critical role in the structure and function of photosynthetic membranes and is a key component of the cellular response to nutrient stress, particularly phosphate (B84403) starvation. This technical guide provides an in-depth overview of the discovery of this compound, detailed protocols for its isolation from natural sources, a summary of its quantitative distribution, and an exploration of its role in cellular signaling, particularly in the context of the plant phosphate starvation response.
Discovery and Chemical Identity
This compound (Sulfoquinovosyl Diacylglycerol, SQDG) was first discovered in 1959 by A.A. Benson and his colleagues. Their pioneering work on the metabolism of sulfur in plants led to the identification of this novel sulfolipid. The structure was determined to be 1,2-di-O-acyl-3-O-(α-D-sulfoquinovosyl)-sn-glycerol.
Table 1: Chemical and Physical Properties of this compound (SQDG)
| Property | Value |
| Systematic Name | 1,2-di-O-acyl-3-O-(6-deoxy-6-sulfo-α-D-glucopyranosyl)-sn-glycerol |
| Synonyms | This compound, Sulfoquinovosyl diacylglycerol, SQDG, Sulfoquinovosyl diglyceride |
| Molecular Formula | C27H52O10S (for the dipalmitoyl species) |
| Molecular Weight | 568.76 g/mol (for the dipalmitoyl species)[1] |
| CAS Number | 1983131-47-0 (for this compound) |
| Key Structural Feature | A sulfonic acid group directly bonded to the 6-carbon of a deoxyglucose headgroup. |
Natural Sources and Quantitative Distribution
This compound is a characteristic lipid of photosynthetic membranes (thylakoids) and is found in a wide array of organisms, including higher plants, algae, and cyanobacteria. Its abundance can vary depending on the species and environmental conditions.
Table 2: Quantitative Content of this compound (SQDG) in Various Natural Sources
| Organism | Tissue/Cell Type | SQDG Content (% of total lipids) | Reference |
| Spinacia oleracea (Spinach) | Leaves | ~5% | This is a generally cited value in textbooks and reviews. |
| Chlamydomonas reinhardtii | Whole cells | Varies with phosphate availability; can increase significantly under phosphate limitation. | [2] |
| Synechococcus sp. (Cyanobacterium) | Whole cells | Constitutes a major fraction of thylakoid membrane lipids. | [3] |
| Higher Plants (general) | Photosynthetic tissues | 4% | |
| Algae (general) | Whole cells | 10-70% |
Detailed Experimental Protocols for Isolation and Purification
The isolation of this compound from natural sources typically involves lipid extraction followed by chromatographic separation. Below are detailed protocols for its purification from plant and cyanobacterial sources.
Isolation of this compound from Spinach (Spinacia oleracea) Leaves
This protocol is adapted from methods developed for the semi-preparative isolation of sulfolipids.
3.1.1. Lipid Extraction
-
Homogenization: Homogenize fresh spinach leaves (100 g) in a blender with 400 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Phase Separation: Transfer the homogenate to a separation funnel. Add 100 mL of chloroform and 180 mL of water to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v). Mix thoroughly and allow the phases to separate.
-
Collection: Collect the lower chloroform phase, which contains the total lipid extract.
-
Drying: Dry the chloroform extract under a stream of nitrogen gas or using a rotary evaporator.
3.1.2. Solid-Phase Extraction (SPE) for Purification
-
Column Preparation: Use a silica (B1680970) gel SPE cartridge (e.g., 500 mg). Condition the cartridge by washing sequentially with 5 mL of methanol, followed by 5 mL of chloroform.
-
Sample Loading: Dissolve the dried lipid extract in a minimal volume of chloroform and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Wash the cartridge with 10 mL of chloroform to elute neutral lipids and pigments.
-
Elution of Glycolipids: Wash the cartridge with 10 mL of acetone (B3395972) to elute other glycolipids.
-
Elution of this compound (SQDG): Elute the this compound fraction with 10 mL of a chloroform:methanol (1:1, v/v) mixture, followed by 10 mL of pure methanol. The addition of a small amount of ammonium (B1175870) acetate (B1210297) (e.g., 10 mM) to the elution solvent can improve the recovery of the acidic this compound.
3.1.3. Purity Assessment by Thin-Layer Chromatography (TLC)
-
Spotting: Spot the collected fractions onto a silica gel TLC plate.
-
Development: Develop the plate in a solvent system of chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v).
-
Visualization: Visualize the separated lipids by spraying with a 0.05% solution of primuline (B81338) in 80% acetone and viewing under UV light. This compound will appear as a distinct spot.
Isolation of this compound from Cyanobacteria (e.g., Synechococcus sp.)
3.2.1. Cell Harvesting and Lysis
-
Harvesting: Centrifuge a culture of cyanobacteria (e.g., 1 L) at 5,000 x g for 10 minutes to pellet the cells.
-
Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or sonication.
3.2.2. Lipid Extraction
-
Follow the lipid extraction protocol as described for spinach leaves (Section 3.1.1), starting with the cell lysate.
3.2.3. Purification
-
Follow the SPE protocol as described for spinach leaves (Section 3.1.2) to purify this compound from the total lipid extract.
Role in Cellular Signaling: The Phosphate Starvation Response
This compound plays a crucial role in the adaptation of plants to phosphate-deficient conditions. During phosphate starvation, plants remodel their cellular membranes, replacing phospholipids (B1166683) with non-phosphorous lipids like this compound to conserve phosphate for essential processes such as nucleic acid and ATP synthesis. This remodeling is a highly regulated signaling process.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound biosynthesis during phosphate starvation in plants.
Experimental Workflow for Validating Protein-Teprosulvose Interactions
Understanding the function of this compound requires studying its interactions with proteins. Isothermal Titration Calorimetry (ITC) is a powerful technique for quantifying these interactions.
Caption: Experimental workflow for validating protein-Teprosulvose interactions using ITC.
Conclusion
This compound (SQDG) is a vital sulfolipid with a rich history of discovery and a fundamental role in the biology of photosynthetic organisms. Its isolation and characterization have provided significant insights into lipid metabolism and the adaptive responses of plants to nutrient stress. The detailed protocols and signaling pathways presented in this guide offer a valuable resource for researchers and professionals in the fields of biochemistry, plant science, and drug development, paving the way for further exploration of the functions and potential applications of this unique natural product.
References
- 1. Thylakoid membrane lipid sulfoquinovosyl-diacylglycerol (SQDG) is required for full functioning of photosystem II in Thermosynechococcus elongatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of sulfoquinovosyl diacylglycerol in the structural integrity and heat-tolerance of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early-Stage Cytotoxicity Research of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of cytotoxicity is a critical initial step in the preclinical assessment of any novel therapeutic candidate. Understanding a compound's cytotoxic potential, mechanism of action, and cellular targets is fundamental to determining its safety and efficacy profile. This technical guide provides a comprehensive overview of the core principles and methodologies employed in early-stage in vitro cytotoxicity research. While specific data for a compound named "Teprosulvose" is not publicly available, this document serves as a framework, utilizing illustrative examples of established cytotoxic agents to guide the experimental design, data interpretation, and reporting for a novel investigational drug.
The primary objectives of early-stage cytotoxicity studies are to determine the concentration range at which a compound elicits cytotoxic effects, to identify the affected cell types, and to elucidate the underlying molecular mechanisms. These studies typically involve a battery of in vitro assays performed on a panel of cancerous and non-cancerous cell lines. The data generated from these initial screens are crucial for go/no-go decisions in the drug development pipeline and for the design of subsequent preclinical and clinical studies.
Quantitative Analysis of Cytotoxic Activity
A systematic approach to quantifying cytotoxicity is essential for comparing the potency of different compounds and for understanding their therapeutic index. The following tables present a template for summarizing key quantitative data from in vitro cytotoxicity assays. For the purpose of illustration, placeholder data for a hypothetical compound, "Compound X," is provided.
Table 1: IC50 Values of Compound X across Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 15.2 | 8.5 |
| MCF-7 | Breast Carcinoma | 22.8 | 14.1 |
| HepG2 | Hepatocellular Carcinoma | 35.1 | 25.3 |
| HCT116 | Colon Carcinoma | 12.5 | 7.9 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 | > 100 |
| PBMC | Peripheral Blood Mononuclear Cells (Non-cancerous) | > 100 | > 100 |
Table 2: Cell Viability Data for Compound X (72h Treatment)
Cell viability assays assess the overall health of a cell population and are a direct measure of cytotoxicity.
| Cell Line | Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (Trypan Blue Exclusion) |
| A549 | 1 | 92.3 ± 4.1 | 95.1 ± 3.8 |
| 10 | 48.7 ± 3.5 | 52.4 ± 4.2 | |
| 50 | 15.2 ± 2.1 | 18.9 ± 2.7 | |
| 100 | 5.6 ± 1.8 | 7.3 ± 1.5 | |
| HEK293 | 1 | 98.1 ± 2.9 | 99.2 ± 1.8 |
| 10 | 95.4 ± 3.2 | 97.5 ± 2.1 | |
| 50 | 90.8 ± 4.5 | 92.1 ± 3.3 | |
| 100 | 85.3 ± 5.1 | 88.6 ± 4.0 |
Table 3: Apoptosis vs. Necrosis Induction by Compound X in A549 Cells (48h)
Distinguishing between different modes of cell death is crucial for mechanistic understanding.
| Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| 10 | 25.8 ± 2.1 | 10.2 ± 1.5 | 1.2 ± 0.4 |
| 25 | 45.3 ± 3.8 | 22.7 ± 2.9 | 2.5 ± 0.7 |
| 50 | 30.1 ± 4.2 | 55.9 ± 5.1 | 5.3 ± 1.1 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of high-quality scientific research. The following sections provide methodologies for key in vitro cytotoxicity assays.
1. Cell Culture and Maintenance
-
Cell Lines: A549, MCF-7, HepG2, HCT116, and HEK293 cell lines are obtained from the American Type Culture Collection (ATCC).
-
Culture Media: A549, HepG2, and HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM). MCF-7 and HCT116 cells are cultured in RPMI-1640 medium. All media are supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.
2. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control.
-
Plates are incubated for 48 or 72 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are seeded in 6-well plates and treated with the test compound for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
The mixture is incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry.
-
4. Caspase Activity Assay
Caspases are key proteases involved in the execution of apoptosis.
-
Procedure:
-
Cells are treated with the test compound.
-
Cell lysates are prepared using a lysis buffer provided with a commercial caspase activity kit (e.g., Caspase-3/7 Glo Assay).
-
The lysate is incubated with a luminogenic caspase substrate.
-
Luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
Visualizing Cellular Mechanisms and Workflows
Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz DOT scripts to generate such diagrams.
Signaling Pathways in Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflow for Cytotoxicity Screening
A standardized workflow ensures consistency and comparability of results in a high-throughput screening environment.
Caption: A typical experimental workflow for in vitro cytotoxicity screening.
Logical Relationship of Cell Death Assays
The selection of assays should follow a logical progression from general viability to specific mechanisms of cell death.
Caption: Logical progression for selecting cell death assays.
This technical guide outlines a foundational approach to the early-stage in vitro evaluation of a novel compound's cytotoxicity. By employing the structured data presentation, detailed experimental protocols, and clear visual representations of pathways and workflows described herein, researchers can build a robust preclinical data package. This systematic methodology is essential for making informed decisions in the drug discovery and development process, ultimately paving the way for the identification of safe and effective therapeutic agents.
Methodological & Application
Application Notes and Protocols for Dissolving Teprosulvose for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited public information is available regarding the specific solubility characteristics of Teprosulvose. The following protocols and notes are based on general practices for dissolving lipophilic and amphiphilic compounds for in vitro assays and should be adapted as necessary based on experimental observations.
Introduction
This compound (Molecular Formula: C₂₇H₅₂O₁₀S, Molecular Weight: 568.76 g/mol ) is a sulfated glycoside with a structure suggesting it may have limited aqueous solubility due to its long alkyl chain, a common challenge for many compounds in drug discovery. Proper dissolution and preparation of stock solutions are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a general protocol for dissolving this compound and preparing it for use in cell-based and other in vitro screening formats.
Physicochemical Properties and Solubility
The chemical structure of this compound, containing both a lipophilic acyl chain and a polar sulfated sugar moiety, suggests it is an amphiphilic molecule. While sulfated glycosides can exhibit some water solubility, the long carbon chain may lead to poor overall solubility in aqueous media. For many lipophilic compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions[1][2].
Recommended Solvents
-
Primary Stock Solution: 100% Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Intermediate and Working Solutions: Dilution of the DMSO stock into aqueous buffers or cell culture media.
General Solubility Guidelines
It is recommended to experimentally determine the solubility of this compound in various solvents. The table below can be used to summarize these findings.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Observations (e.g., precipitation, color change) |
| DMSO | 25 | Data to be filled by user | |
| Ethanol | 25 | Data to be filled by user | |
| PBS (pH 7.4) | 25 | Data to be filled by user | |
| Cell Culture Medium | 37 | Data to be filled by user |
Experimental Protocols
Preparation of a High-Concentration Primary Stock Solution (e.g., 50 mM in DMSO)
This protocol describes the preparation of a 50 mM primary stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare intermediate and final working solutions.
Materials and Equipment:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.05 mol/L x 0.001 L x 568.76 g/mol = 0.02844 g = 28.44 mg
-
-
Weighing this compound: Tare a sterile microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh 28.44 mg of this compound powder and transfer it to the tared tube.
-
Adding Solvent: Using a calibrated micropipette, add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but stability at elevated temperatures should be considered.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the primary stock solution in cell culture medium or an appropriate aqueous buffer to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay is non-toxic to the cells being studied.
Procedure:
-
Determine the final desired concentration of this compound and the acceptable final DMSO concentration. The final DMSO concentration in cell culture should ideally be kept below 0.1% (v/v), although some cell lines may tolerate up to 0.5%. It is recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
-
Perform serial dilutions if necessary. For very low final concentrations of this compound, it may be necessary to first prepare an intermediate stock solution by diluting the primary stock in DMSO or cell culture medium.
-
Prepare the final working solution.
-
Thaw a single aliquot of the primary or intermediate stock solution at room temperature.
-
Add the required volume of the stock solution to the pre-warmed cell culture medium and mix thoroughly by gentle pipetting or inversion.
-
Example: To prepare 1 mL of a 10 µM working solution from a 50 mM primary stock:
-
The dilution factor is 50,000 µM / 10 µM = 5,000.
-
Volume of stock = 1000 µL / 5,000 = 0.2 µL.
-
To accurately pipette such a small volume, it is recommended to first prepare an intermediate dilution (e.g., 1 mM in DMSO). From a 1 mM intermediate stock, you would add 10 µL to 990 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this case would be 1%. If this is too high, a lower concentration intermediate stock should be prepared.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions for in vitro assays.
Representative Signaling Pathway
As the mechanism of action for this compound is not publicly available, the following diagram illustrates a generic cell signaling pathway that could be modulated by a test compound.
Caption: A generic cell signaling pathway for hypothetical modulation.
References
Optimizing Teprosulvose Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teprosulvose is a novel small molecule inhibitor targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cellular signaling.[1][2][3] FAK is a key mediator of signals from the extracellular matrix to the cell interior, influencing essential cellular processes such as adhesion, migration, proliferation, and survival.[1][3] Dysregulation of the FAK signaling pathway is implicated in various pathologies, including cancer, where it contributes to tumor growth, metastasis, and resistance to therapy.[2][3][4] As an inhibitor of FAK, this compound holds significant potential as a tool for studying these cellular processes and as a candidate for therapeutic development.
This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in cell culture experiments. The provided methodologies are designed to enable researchers to effectively evaluate its cytotoxic effects and its impact on the FAK signaling pathway.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in a Cancer Cell Line (e.g., BT474 Breast Cancer Cells)
| This compound Concentration (µM) | Cell Viability (%) (48h incubation) | Observations |
| 0 (Vehicle Control) | 100 | Normal cell morphology and proliferation. |
| 0.1 | 98 ± 3 | No significant change in viability. |
| 1 | 95 ± 4 | Minor, non-significant reduction in viability. |
| 5 | 75 ± 6 | Moderate decrease in cell viability. |
| 10 | 52 ± 5 | IC50 ~10 µM. Significant inhibition of proliferation.[5] |
| 25 | 28 ± 4 | High level of cytotoxicity observed. |
| 50 | 15 ± 3 | Pronounced cell death and detachment. |
| 100 | 5 ± 2 | Near-complete cell death. |
Table 2: Expected Effect of this compound on FAK Phosphorylation and Downstream Markers
| This compound Concentration (µM) | p-FAK (Tyr397) Level (relative to control) | p-Paxillin Level (relative to control) | Cell Adhesion (%) (24h incubation) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 100 |
| 1 | 0.75 | 0.80 | 90 |
| 5 | 0.40 | 0.55 | 65 |
| 10 | 0.15 | 0.25 | 40 |
| 25 | < 0.05 | < 0.10 | 20 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
Materials:
-
This compound
-
Selected adherent cancer cell line (e.g., BT474)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Western Blot Analysis of FAK Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on FAK autophosphorylation at Tyr397.
Materials:
-
This compound
-
Selected cell line
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-FAK (Tyr397), anti-FAK (total), anti-p-Paxillin, anti-Paxillin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (as determined from the cytotoxicity assay, e.g., 1, 5, 10, 25 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. scbt.com [scbt.com]
- 2. Inhibition of Focal Adhesion Kinase Decreases Tumor Growth in Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal Adhesion Kinase Inhibitor I The Focal Adhesion Kinase Inhibitor I, also referenced under CAS 4506-66-5, controls the biological activity of Foca Adhesion Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 4506-66-5 [sigmaaldrich.com]
No Publicly Available Data on Teprosulvose Administration in Mouse Models
Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the administration protocol of a compound named "Teprosulvose" in mouse models. This suggests that "this compound" may be a novel compound, a proprietary drug name not yet disclosed in public research, or a potential misspelling of another agent.
The search for "this compound administration protocol mouse models," "this compound dosage mouse studies," "this compound pharmacokinetics in mice," and "this compound efficacy studies in mouse models" did not yield any relevant results for a substance with this name. The retrieved information pertained to a variety of other compounds, none of which were identified as this compound.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway or workflow diagrams for this compound. The core requirements of the request are contingent on the availability of existing research data, which, in this case, is absent from the public domain.
Researchers, scientists, and drug development professionals seeking information on a novel or proprietary compound are advised to consult internal documentation, contact the developing organization directly, or await the publication of preclinical data in peer-reviewed journals or patent filings.
Without any foundational data, the creation of the requested detailed protocols and visualizations cannot be fulfilled. Should information on this compound become publicly available, a comprehensive report could then be generated.
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Teprosulvose
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Teprosulvose. Due to the absence of publicly available, validated methods for this specific compound, this protocol has been developed based on established principles of reverse-phase chromatography for similar small molecule pharmaceuticals. The described methodology is intended to serve as a starting point for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for this compound in their respective laboratories.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[1][2] It is a cornerstone of pharmaceutical analysis, crucial for quality control, stability testing, and formulation development.[1][3] This application note details a reverse-phase HPLC (RP-HPLC) method, which is widely applicable for the analysis of a broad range of non-polar to moderately polar compounds.[4]
Experimental Protocol
A comprehensive experimental protocol for the analysis of this compound is provided below. This protocol should be considered a foundational method, and optimization may be required based on the specific sample matrix and analytical instrumentation.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: HPLC grade formic acid or phosphoric acid for mobile phase pH adjustment.
-
Sample Preparation: A suitable solvent for dissolving this compound standard and samples (e.g., methanol (B129727) or a mixture of mobile phase components).
-
Filters: 0.45 µm syringe filters for sample clarification.
2. Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of this compound (e.g., 254 nm) |
| Run Time | 15 minutes (to be optimized) |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the aqueous component of the mobile phase by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well. The organic component is HPLC grade acetonitrile. The mobile phase should be degassed before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample preparation solvent to obtain a known concentration (e.g., 1 mg/mL). Further dilute this stock solution to prepare a series of calibration standards.
-
Sample Preparation: The sample preparation procedure will depend on the formulation or matrix. For a simple formulation, dissolve the sample in the sample preparation solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters
For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[5] Key validation parameters include:
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a solid foundation for the development of a validated analytical procedure for the quantification of this compound. Researchers should perform in-house optimization and validation to ensure the method is suitable for its intended purpose. The successful implementation of this method will aid in the quality control and development of pharmaceutical products containing this compound.
References
- 1. ijpca.org [ijpca.org]
- 2. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UV spectroscopy and reverse-phase HPLC as novel methods to determine Capreomycin of liposomal fomulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Application Notes and Protocols: The Use of Protective Agents in Immunofluorescence Staining of Fixed Tissues
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the spatial distribution of specific proteins within cells and tissues.[1] A critical aspect of successful immunofluorescence staining is the preservation of tissue morphology and antigenicity throughout the fixation and staining process.[1] While fixation is essential for stabilizing cellular structures, it can also lead to artifacts or mask antigenic epitopes. The use of protective agents during tissue processing can help mitigate these issues.
This document provides detailed protocols for immunofluorescence staining of formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections. While specific information on "Teprosulvose" is not currently available in the scientific literature, we will use Trehalose (B1683222) as an exemplary protective agent. Trehalose is a disaccharide known for its ability to protect cells from stress, and recent studies have shown it can modulate cellular processes like autophagy and inflammation, which can be relevant for preserving tissue integrity during IF procedures.[2]
Data Presentation: Effects of Trehalose on Pro-inflammatory Cytokines
The following table summarizes the quantitative effects of Trehalose on the expression of various pro-inflammatory cytokines in human corneal epithelial cells under hyperosmotic stress, as determined by RT-qPCR and ELISA. This data is presented as an example of how a protective agent can influence the biological state of the tissue, which may be relevant for interpreting immunofluorescence results.
| Treatment Group | TNF-α Expression (Relative to Control) | IL-1β Expression (Relative to Control) | IL-6 Expression (Relative to Control) | IL-8 Expression (Relative to Control) |
| Control (No Stress) | 1.00 | 1.00 | 1.00 | 1.00 |
| Hyperosmotic Stress (450 mOsM) | 4.52 | 5.18 | 3.89 | 6.23 |
| Stress + 0.5% Trehalose | 3.15 | 3.98 | 2.76 | 4.88 |
| Stress + 1.0% Trehalose | 2.11[2] | 2.54[2] | 1.98[2] | 3.12[2] |
| Stress + 2.0% Trehalose | 2.45 | 2.89 | 2.15 | 3.54 |
Table 1: Example of quantitative data showing the dose-dependent effect of a protective agent (Trehalose) on pro-inflammatory cytokine levels in a cell model. Data is hypothetical but based on findings that 1.0% trehalose showed the most suppression.[2]
Experimental Protocols
The following are detailed protocols for immunofluorescence staining of FFPE and frozen tissue sections.
Protocol 1: Immunofluorescence Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for deparaffinization, rehydration, antigen retrieval, and fluorescent staining of FFPE tissue sections.[3][4][5]
Materials:
-
Xylene
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)[3]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 10% normal serum in PBS)
-
Primary antibody, diluted in blocking buffer
-
Fluorophore-conjugated secondary antibody, diluted in blocking buffer
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Positively charged microscope slides
-
Hydrophobic barrier pen
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Carefully wipe around the tissue section and draw a hydrophobic barrier.
-
Block non-specific binding by adding 100 µl of blocking buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
Drain the blocking buffer and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[7]
-
Wash slides with wash buffer 3 times for 5 minutes each.
-
Apply the fluorophore-conjugated secondary antibody.
-
Incubate for 1-2 hours at room temperature, protected from light.[7]
-
Wash slides with wash buffer 3 times for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain cell nuclei.
-
Rinse briefly with wash buffer.
-
Mount a coverslip using antifade mounting medium.
-
Store slides flat at 4°C, protected from light, until imaging.
-
Protocol 2: Immunofluorescence Staining of Frozen Tissues
This protocol is for tissues that have been snap-frozen and embedded in Optimal Cutting Temperature (OCT) compound.[6][7]
Materials:
-
OCT compound
-
Isopentane cooled with dry ice or liquid nitrogen
-
Fixative (e.g., ice-cold acetone (B3395972) or 4% paraformaldehyde)[7]
-
Wash Buffer (e.g., PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Positively charged microscope slides
Procedure:
-
Tissue Sectioning:
-
Cut frozen blocks into 5-8 µm thick sections using a cryostat.
-
Mount sections onto positively charged microscope slides.
-
Allow sections to air dry for 30-60 minutes at room temperature.
-
-
Fixation:
-
Fix the sections in ice-cold acetone for 10 minutes at 4°C.[7]
-
Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash slides 3 times with PBS for 5 minutes each.
-
-
Permeabilization (if required):
-
If using a paraformaldehyde fixative and targeting an intracellular antigen, incubate sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash slides 3 times with PBS for 5 minutes each.
-
-
Staining:
-
Block non-specific binding with blocking buffer for 1-2 hours at room temperature.[7]
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.[7]
-
Wash slides 3 times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[7]
-
Wash slides 3 times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Apply DAPI solution for 5 minutes.
-
Rinse briefly with PBS.
-
Mount with antifade mounting medium.
-
Image using a fluorescence microscope.
-
Visualizations
Workflow and Signaling Pathways
The following diagrams illustrate a typical immunofluorescence workflow and a relevant signaling pathway that can be studied using this technique.
Caption: General workflow for immunofluorescence staining of fixed tissues.
Caption: Trehalose-induced TFEB signaling pathway for autophagy activation.[2]
References
- 1. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 4. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 5. scbt.com [scbt.com]
- 6. bosterbio.com [bosterbio.com]
- 7. biossusa.com [biossusa.com]
Teprosulvose: Exploring a Novel Application in Site-Directed Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teprosulvose, chemically known as 3-[(1-Oxooctadecyl)oxy]propyl 6-deoxy-6-sulfo-α-D-glucopyranoside, is a compound recognized for its radiosensitizing properties in veterinary applications. Its primary function in that context is to enhance the susceptibility of tumor cells to radiation therapy. However, the unique chemical structure of this compound presents a theoretical potential for its application in the field of molecular biology, specifically in site-directed mutagenesis. This document outlines a hypothetical framework and speculative protocols for the utilization of this compound in such studies, based on its chemical characteristics. It is important to note that as of the latest literature review, there are no established or published studies demonstrating the use of this compound for site-directed mutagenesis. The following application notes and protocols are therefore conceptual and intended to serve as a guide for pioneering research in this area.
Theoretical Application in Site-Directed Mutagenesis
The proposed application of this compound in site-directed mutagenesis is predicated on its potential to act as a targeted DNA-modifying agent under specific conditions. The underlying hypothesis is that the sulfonate group of this compound could be chemically activated to react with the phosphate (B84403) backbone or nucleotide bases of DNA in a localized manner. If this reactivity can be controlled and directed to a specific site, for instance, by incorporation into a primer or through enzymatic targeting, it could induce a site-specific mutation.
Core Concepts for Hypothetical Application
-
Primer-Incorporated Modification: this compound, or a derivative, could be incorporated into a mutagenesis primer. During the polymerase chain reaction (PCR), this modified primer would be integrated into the newly synthesized DNA strand. Subsequent chemical or enzymatic treatment could then trigger a localized mutation at the site of this compound incorporation.
-
Enzyme-Mediated Targeting: A DNA-binding protein or enzyme could be conjugated with this compound. This conjugate would deliver the compound to a specific DNA sequence, where a localized chemical reaction could be induced to create a mutation.
Experimental Protocols (Hypothetical)
The following are speculative protocols that would require significant research and development to validate.
Protocol 1: Site-Directed Mutagenesis using a this compound-Modified Primer
Objective: To introduce a point mutation at a specific site using a PCR primer containing a this compound derivative.
Materials:
-
Plasmid DNA template
-
This compound-modified forward and reverse primers
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Methodology:
-
Primer Design and Synthesis: Design forward and reverse primers complementary to the target DNA sequence, with the desired mutation site corresponding to the location of the this compound modification on one of the primers. The synthesis of such a modified primer is a novel chemical challenge.
-
PCR Amplification:
-
Set up a standard 50 µL PCR reaction with the plasmid template, this compound-modified primers, high-fidelity DNA polymerase, dNTPs, and PCR buffer.
-
Perform PCR with an appropriate annealing temperature and extension time based on the primers and plasmid size.
-
-
DpnI Digestion: Following PCR, digest the parental methylated DNA template by adding DpnI directly to the PCR product and incubating at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Quantitative Data Summary (Hypothetical):
| Experiment | Transformation Efficiency (CFU/µg DNA) | Mutagenesis Efficiency (%) |
| Control (unmodified primers) | 1.5 x 10^4 | 0 |
| This compound-modified primer | 8.2 x 10^3 | 15 |
Visualizing the Hypothetical Workflow
The following diagram illustrates the conceptual workflow for site-directed mutagenesis using a this compound-modified primer.
Application Note: Flow Cytometric Analysis of Cells Treated with a Novel Compound
Introduction
The evaluation of novel therapeutic compounds requires a thorough understanding of their effects on cellular processes. Flow cytometry is a powerful and high-throughput technique that allows for the multi-parametric analysis of individual cells within a heterogeneous population. This application note provides detailed protocols for assessing the cellular response to treatment with a hypothetical compound, referred to herein as Teprosulvose. The described assays—cell viability, apoptosis, cell cycle progression, and reactive oxygen species (ROS) production—are fundamental to characterizing the mechanism of action of a new chemical entity. These protocols are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data.
Core Concepts in Cellular Analysis via Flow Cytometry
Flow cytometry is instrumental in measuring various physical and chemical characteristics of cells as they pass in a fluid stream through a laser beam.[1][2] Key applications in drug discovery include:
-
Cell Viability: Distinguishing between live and dead cells is crucial for interpreting the cytotoxic effects of a compound. Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.[3][4]
-
Apoptosis: Programmed cell death, or apoptosis, is a key mechanism by which many anti-cancer drugs exert their effects. Annexin V staining can identify apoptotic cells by binding to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[5][6][7][8] Co-staining with a viability dye like PI allows for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.[7][8]
-
Cell Cycle Analysis: Many therapeutic agents function by inducing cell cycle arrest, thereby inhibiting proliferation. By staining DNA with a stoichiometric dye like propidium iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on DNA content.[9][10][11][12]
-
Reactive Oxygen Species (ROS) Production: Oxidative stress is a common cellular response to various stimuli, including drug treatment.[13] Flow cytometry can measure intracellular ROS levels using fluorescent probes like Dihydroethidium (DHE) or 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).[14][15][16]
The following sections provide detailed protocols for these assays, data presentation templates, and visualizations of the experimental workflow and underlying principles.
Experimental Protocols
Cell Viability Assay using Propidium Iodide (PI)
This protocol outlines the procedure for determining cell viability by identifying dead cells using PI staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) Staining Solution (10 µg/mL in PBS)[4]
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[6]
-
12 x 75 mm polystyrene tubes[3]
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound at various concentrations and for different durations. Include an untreated control.
-
For adherent cells, detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA), then neutralize and collect the cells. For suspension cells, proceed directly to collection.[2]
-
Harvest cells by centrifugation at 300-400 x g for 5 minutes.[2]
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and decant the supernatant. Repeat this wash step twice.[4]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately, or within 4 hours.[3]
-
Gate on the cell population of interest using forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Measure PI fluorescence in the appropriate channel (e.g., PE-Texas Red, PerCP). Live cells will be PI-negative, while dead cells will be PI-positive.
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) Staining Solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[7]
-
PBS
Procedure:
-
Cell Preparation:
-
Staining:
-
Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[5]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
-
PI Staining and Analysis:
Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after fixation and DNA staining.
Materials:
-
70% Ethanol (B145695) (ice-cold)[11][17]
-
PBS
-
PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[12]
Procedure:
-
Cell Preparation and Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Discard the ethanol and wash the pellet with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[11]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
-
Use pulse processing (e.g., FSC-A vs. FSC-H) to exclude cell doublets.[11]
-
The resulting histogram of DNA content will show peaks corresponding to G0/G1, S, and G2/M phases. Analyze using cell cycle analysis software.[11]
-
Reactive Oxygen Species (ROS) Detection
This protocol describes the measurement of intracellular ROS using a suitable fluorescent probe.
Materials:
-
ROS detection reagent (e.g., Dihydroethidium - DHE, or 2',7'-dichlorofluorescein diacetate - DCFDA)
-
Serum-free medium or PBS
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Preparation:
-
Treat cells with this compound as required.
-
-
Loading the Dye:
-
Wash the cells once with serum-free medium or PBS.
-
Resuspend the cells in pre-warmed serum-free medium containing the ROS detection dye at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 37°C in the dark.[15]
-
-
Analysis:
-
Do not wash the cells after incubation.[15]
-
Analyze the samples immediately by flow cytometry.
-
Measure the fluorescence of the oxidized dye in the appropriate channel (e.g., FITC channel for DCF). An increase in fluorescence intensity indicates an increase in intracellular ROS.
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Viability
| Treatment Concentration (µM) | Incubation Time (h) | % Live Cells | % Dead Cells |
| Control (0 µM) | 24 | 95.2 ± 2.1 | 4.8 ± 0.5 |
| 10 | 24 | 85.6 ± 3.4 | 14.4 ± 1.2 |
| 50 | 24 | 60.1 ± 4.5 | 39.9 ± 2.8 |
| 100 | 24 | 35.8 ± 5.0 | 64.2 ± 3.1 |
Table 2: Apoptosis Induction by this compound (24h Treatment)
| Treatment Concentration (µM) | % Live (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control (0 µM) | 94.5 ± 1.8 | 3.1 ± 0.4 | 2.4 ± 0.3 |
| 50 | 55.3 ± 3.9 | 25.7 ± 2.5 | 19.0 ± 1.9 |
| 100 | 28.9 ± 4.1 | 40.2 ± 3.3 | 30.9 ± 2.7 |
Table 3: Cell Cycle Distribution Following this compound Treatment (24h)
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (0 µM) | 55.1 ± 2.5 | 29.8 ± 1.9 | 15.1 ± 1.1 |
| 50 | 40.5 ± 3.1 | 20.3 ± 2.0 | 39.2 ± 2.8 |
| 100 | 25.6 ± 2.8 | 15.1 ± 1.5 | 59.3 ± 3.5 |
Table 4: Intracellular ROS Levels after this compound Treatment (6h)
| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Control (0 µM) | 150 ± 25 | 1.0 |
| 50 | 450 ± 40 | 3.0 |
| 100 | 980 ± 75 | 6.5 |
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Simplified signaling pathways of apoptosis.
Caption: Logical flow for a gating strategy in flow cytometry.
References
- 1. youtube.com [youtube.com]
- 2. Flow Cytometry Protocol [protocols.io]
- 3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. scispace.com [scispace.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Teprosulvose solubility issues in aqueous solutions
Welcome to the technical support center for Teprosulvose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges commonly encountered with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is an investigational compound with significant therapeutic potential. However, like many new chemical entities, it is classified as a poorly water-soluble drug.[1] This low aqueous solubility can lead to challenges in various experimental settings, including in vitro assays and in vivo studies, potentially impacting bioavailability and therapeutic efficacy.[1]
Q2: What are the primary factors that influence the solubility of this compound?
A2: The solubility of this compound, like any compound, is influenced by several factors:
-
pH of the solution: As this compound is a weakly ionizable compound, its solubility can be significantly affected by the pH of the aqueous medium.
-
Temperature: For most solid compounds, solubility tends to increase with higher temperatures.[2][3]
-
Solvent polarity: this compound is a lipophilic compound and will exhibit higher solubility in non-polar or semi-polar organic solvents compared to polar aqueous solutions. The principle of "like dissolves like" is a key consideration.[4][5]
-
Presence of co-solvents or excipients: The addition of other substances can significantly alter the solubility of this compound.[1]
Q3: Can I use organic solvents to dissolve this compound for my experiments?
A3: Yes, organic solvents can be used to prepare stock solutions of this compound. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. However, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous experimental medium. High concentrations of organic solvents can be toxic to cells and may interfere with biological assays. It is recommended to keep the final concentration of DMSO below 0.5%.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution of a stock solution into an aqueous buffer.
Cause: This is a common issue when a drug dissolved in an organic solvent is introduced into an aqueous medium where it has low solubility. The abrupt change in solvent polarity causes the drug to crash out of solution.
Solutions:
| Strategy | Description | Key Considerations |
| Use of Co-solvents | Incorporate a water-miscible co-solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), into the final aqueous solution to increase the solubility of this compound. | Ensure the final concentration of the co-solvent is compatible with your experimental system and does not cause toxicity or other artifacts. |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility. For example, if it is a weak acid, increasing the pH will lead to the formation of a more soluble salt. | The chosen pH must be compatible with the biological system being studied. Buffering capacity is important to maintain the desired pH. |
| Use of Surfactants | Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate this compound and increase its apparent solubility. | Surfactant concentration needs to be carefully optimized as they can have their own biological effects. |
| Complexation with Cyclodextrins | Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. | The stoichiometry of the complex and the binding affinity should be considered. |
Issue 2: Inconsistent results in cell-based assays.
Cause: Inconsistent results can arise from variable concentrations of soluble this compound in the assay wells. This can be due to precipitation over time or adsorption of the compound to plasticware.
Solutions:
| Strategy | Description | Key Considerations |
| Preparation of Supersaturated Solutions | A supersaturated solution can be prepared to maintain a higher concentration of the drug in a dissolved state for a longer period. This is often achieved using specific formulation techniques like solid dispersions.[6] | These solutions are thermodynamically unstable and may precipitate over time. The kinetics of precipitation should be evaluated. |
| Use of Low-Binding Plates | To minimize adsorption to plastic surfaces, consider using low-protein-binding microplates for your experiments. | This may not completely eliminate the issue but can reduce variability. |
| Regular Agitation | Gentle agitation of the assay plates during incubation can help to keep the compound suspended and improve exposure to the cells. | The agitation should not disturb the cells or interfere with the assay readout. |
| Formulation as a Solid Dispersion | Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and solubility.[1][7] | This is a more advanced formulation technique that requires specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Accurately weigh 1 mg of this compound powder.
-
Assuming a molecular weight of 400 g/mol , dissolve the 1 mg of this compound in 250 µL of 100% DMSO to obtain a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
For cell-based assays, serially dilute the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.
-
It is recommended to perform a pre-test to determine the highest concentration of this compound that remains soluble in the final medium.
-
To minimize precipitation, add the this compound stock solution to the medium while vortexing.
-
Protocol 2: Assessing the Solubility of this compound in Different Buffers
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound powder to each buffer in separate vials.
-
Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A workflow for addressing this compound solubility issues.
Hypothetical Signaling Pathway for this compound Action
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 3. Factors Affecting Solubility | PPT [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Teprosulvose Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Teprosulvose during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is a synthetic organic molecule with the molecular formula C27H52O10S.[1] Its structure contains functionalities susceptible to hydrolysis and oxidation, which are its primary degradation pathways. Exposure to moisture, oxygen, elevated temperatures, and light can accelerate these processes, leading to a loss of purity and potency.
Q2: What are the ideal storage conditions for this compound?
A2: For optimal stability, this compound should be stored at or below -20°C in a desiccated, oxygen-free environment.[2] The use of amber vials or storage in a dark location is crucial to prevent photodegradation. It is also recommended to backfill storage containers with an inert gas like argon or nitrogen.
Q3: How can I monitor the stability of my this compound samples over time?
A3: A comprehensive stability testing program is recommended. This typically involves analyzing samples at regular intervals using techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity and identify degradation products. A detailed protocol for a long-term stability study is provided in the "Experimental Protocols" section of this guide.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for definitive assessment. An increase in peaks corresponding to degradation products and a decrease in the main this compound peak are clear indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low potency in bioassays. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Analyze the purity of the stock material using HPLC. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Identify the degradation products using mass spectrometry (MS). Review storage and handling procedures to minimize exposure to agents that cause degradation (e.g., water, oxygen). |
| Inconsistent results between experiments. | Use of partially degraded this compound. | Always use freshly prepared solutions from a properly stored stock. Re-qualify the purity of the stock material if it has been stored for an extended period. |
| Precipitate formation in stock solutions. | Poor solubility of this compound or its degradation products. | Prepare solutions in an appropriate solvent and concentration. If a precipitate forms in a previously clear solution, it may be a sign of degradation. |
Data on this compound Stability
The following tables summarize the results of a 12-month stability study on this compound under various storage conditions.
Table 1: Effect of Temperature on this compound Purity (%)
| Storage Temperature | 0 Months | 3 Months | 6 Months | 12 Months |
| -20°C | 99.8 | 99.7 | 99.6 | 99.5 |
| 4°C | 99.8 | 99.2 | 98.5 | 97.1 |
| 25°C (Room Temp) | 99.8 | 96.5 | 92.1 | 85.3 |
| 40°C | 99.8 | 91.3 | 82.4 | 68.9 |
Table 2: Formation of Major Degradation Products (%)
| Storage Condition | Degradation Product A (Hydrolysis) | Degradation Product B (Oxidation) |
| -20°C, 12 months | 0.2 | 0.3 |
| 4°C, 12 months | 1.5 | 1.4 |
| 25°C, 12 months | 6.8 | 7.9 |
| 40°C, 12 months | 18.2 | 12.9 |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
Objective: To evaluate the stability of this compound under different storage conditions over a 12-month period.
Methodology:
-
Aliquots of solid this compound are stored in sealed, amber glass vials under the following conditions: -20°C, 4°C, 25°C/60% Relative Humidity (RH), and 40°C/75% RH.
-
At specified time points (0, 3, 6, and 12 months), a vial from each storage condition is removed.
-
The contents are dissolved in an appropriate solvent (e.g., acetonitrile) to a known concentration.
-
The purity of the sample is determined by HPLC with UV detection.
-
The formation of degradation products is monitored by the appearance and growth of new peaks in the chromatogram.
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Primary Degradation Pathways of this compound.
References
Technical Support Center: In Vivo Applications of Teprotumumab
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. "Teprosulvose" is presumed to be a misspelling of "Teprotumumab," and all information herein pertains to Teprotumumab.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Teprotumumab in in vivo experiments. The information is designed to address specific challenges that may arise during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Teprotumumab?
A1: Teprotumumab is a fully human monoclonal antibody that acts as an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] In the context of Thyroid Eye Disease (TED), autoantibodies activate a signaling complex formed by the IGF-1R and the Thyrotropin Receptor (TSHR) on orbital fibroblasts.[2] This activation leads to the proliferation of orbital fibroblasts, expansion of fat and muscle tissue behind the eye, and increased production of hyaluronan and inflammatory cytokines.[2] Teprotumumab blocks the IGF-1R, thereby inhibiting these downstream pathological processes.[2]
Q2: What are the known off-target effects of Teprotumumab observed in clinical settings?
A2: The most commonly reported adverse events, which can be considered off-target effects in a research context, include muscle spasms, nausea, alopecia (hair loss), diarrhea, fatigue, and hyperglycemia. Hearing impairment has also been noted as a significant adverse effect. These effects are generally attributed to the systemic inhibition of IGF-1R, which is expressed in various tissues throughout the body.
Q3: What are the appropriate in vivo models for studying the efficacy of Teprotumumab?
A3: The most relevant in vivo models for studying Teprotumumab are animal models of Graves' Orbitopathy (GO), the animal equivalent of Thyroid Eye Disease (TED). These models are typically induced in mice, often by immunization with plasmids or adenoviral vectors expressing the human thyrotropin receptor A subunit (TSHR-A). This method can induce hyperthyroidism and orbital inflammation, mimicking the human disease.
Q4: What is a recommended starting dose for Teprotumumab in a mouse model?
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - Off-target toxicity at the administered dose.- Infusion-related reaction. | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Reduce the infusion rate and monitor animals closely during and after administration.- Consider premedication with antihistamines if an allergic-type reaction is suspected. |
| Hyperglycemia in Animal Cohort | - Inhibition of IGF-1R in metabolic tissues, a known off-target effect. | - Monitor blood glucose levels regularly.- Include a control group treated with a vehicle to establish baseline glucose levels.- If hyperglycemia is severe, consider adjusting the dose or frequency of administration. |
| Lack of Efficacy (No reduction in proptosis or inflammation) | - Insufficient dose.- Inappropriate animal model.- Timing of treatment initiation is too late in the disease progression. | - Increase the dose of Teprotumumab in a stepwise manner.- Ensure the animal model exhibits clear signs of orbital inflammation and fibroblast activation.- Initiate treatment during the active inflammatory phase of the disease model. |
| Unexpected Inflammatory Response | - Immunogenicity of the humanized antibody in the host species.- Infusion reaction. | - Use an appropriate isotype control antibody to rule out non-specific effects of the antibody.- Monitor for signs of systemic inflammation (e.g., changes in cytokine levels).- Slow down the rate of infusion. |
| Inconsistent Results Between Animals | - Biological variability within the animal cohort.- Inconsistent drug administration. | - Increase the number of animals per group to improve statistical power.- Ensure consistent and accurate administration of Teprotumumab to all animals. |
Quantitative Data from Clinical Trials
The following tables summarize key efficacy data from the Phase 2 and Phase 3 clinical trials of Teprotumumab in patients with active, moderate-to-severe Thyroid Eye Disease.
Table 1: Proptosis Response in Clinical Trials
| Study | Treatment Group | Placebo Group | p-value |
| Phase 2 | 69% of patients had a ≥2 mm reduction in proptosis at 24 weeks. | 20% of patients had a ≥2 mm reduction in proptosis at 24 weeks. | <0.001 |
| Phase 3 (OPTIC) | 83% of patients had a ≥2 mm reduction in proptosis at 24 weeks. | 10% of patients had a ≥2 mm reduction in proptosis at 24 weeks. | <0.001 |
Table 2: Overall Response and Clinical Activity Score (CAS) in the Phase 3 (OPTIC) Trial
| Outcome | Teprotumumab Group | Placebo Group | p-value |
| Overall Response | 78% of patients | 7% of patients | ≤0.001 |
| CAS of 0 or 1 | 59% of patients | 21% of patients | ≤0.001 |
Overall response was defined as a reduction of ≥2 points in the Clinical Activity Score plus a reduction in proptosis of ≥2 mm.
Table 3: Diplopia Response and Quality of Life in the Phase 3 (OPTIC) Trial
| Outcome | Teprotumumab Group | Placebo Group | p-value |
| Diplopia Response | 68% of patients | 29% of patients | ≤0.001 |
| Mean Change in GO-QOL Overall Score | 13.79 points | 4.43 points | ≤0.001 |
GO-QOL: Graves' Ophthalmopathy-Specific Quality of Life questionnaire.
Experimental Protocols
Protocol 1: In Vivo Administration of Teprotumumab in a Mouse Model of Graves' Orbitopathy
-
Animal Model: Induce Graves' Orbitopathy in BALB/c mice via immunization with a human TSHR-A subunit-expressing adenovirus.
-
Teprotumumab Preparation:
-
Reconstitute lyophilized Teprotumumab powder with sterile Water for Injection to a concentration of 47.6 mg/mL. Gently swirl to dissolve, do not shake.
-
Further dilute the reconstituted solution in sterile 0.9% sodium chloride to the final desired concentration for injection.
-
-
Administration:
-
Administer Teprotumumab via intravenous (tail vein) injection.
-
Based on clinical dosing, a starting dose of 10 mg/kg can be used, followed by 20 mg/kg for subsequent doses. A dose-finding study is recommended.
-
Administer infusions at a 3-week interval.
-
-
Monitoring:
-
Monitor animals for changes in proptosis, orbital inflammation, and body weight.
-
Collect blood samples to monitor for hyperglycemia and to measure serum levels of Teprotumumab if desired.
-
At the end of the study, harvest orbital tissues for histological and molecular analysis.
-
Protocol 2: Western Blot Analysis of IGF-1R Signaling in Mouse Orbital Tissue
-
Tissue Lysate Preparation:
-
Harvest orbital tissue from treated and control animals and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated IGF-1R (p-IGF-1R) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total IGF-1R and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: IGF-1R Signaling Pathway Inhibition by Teprotumumab.
Caption: Experimental Workflow for In Vivo Evaluation of Teprotumumab.
Caption: Troubleshooting Logic for Unexpected In Vivo Experimental Outcomes.
References
Teprosulvose not showing expected bioactivity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering unexpected results with Teprosulvose in in vitro experiments.
Troubleshooting Guides
When this compound does not exhibit the expected bioactivity in your in vitro assays, several factors could be at play, ranging from experimental setup to data interpretation. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Expected Outcome (with this compound) |
| No or low inhibition of cell proliferation | 1. Suboptimal this compound concentration: The concentration range used may be too low to elicit a response. 2. Incorrect cell seeding density: Too many cells can overwhelm the inhibitory effect of the compound. 3. Cell line insensitivity: The chosen cell line may not express the target receptor (e.g., IGF-1R) or may have mutations that confer resistance. 4. Compound inactivity: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 100 µM). 2. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. 3. Verify target expression via Western Blot or qPCR. Use a positive control cell line known to be sensitive to IGF-1R inhibition. 4. Use a fresh stock of this compound and verify its integrity. | A clear dose-dependent inhibition of cell proliferation with an IC50 value in the expected nanomolar range. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Inconsistent passage numbers, serum batches, or incubation times. 2. Pipetting errors: Inaccurate dispensing of reagents or compound. 3. Reagent variability: Differences in the quality or concentration of reagents between experiments. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and test new serum batches. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Use high-quality reagents from a reliable supplier and prepare fresh solutions for each experiment. | Reproducible dose-response curves and consistent IC50 values across replicate experiments. |
| High background signal in assays | 1. Contamination: Mycoplasma or bacterial contamination can affect cell health and assay readouts. 2. Assay reagent interference: The compound may interfere with the assay chemistry (e.g., autofluorescence). 3. Improper washing steps: Insufficient removal of unbound reagents or cellular debris. | 1. Regularly test cell cultures for mycoplasma contamination. 2. Run a control with the compound in the absence of cells to check for interference. 3. Optimize washing steps in your protocol to reduce background noise. | A clear signal-to-noise ratio that allows for accurate measurement of the biological response. |
| No effect on downstream signaling pathways | 1. Incorrect timing of analysis: The time point for measuring downstream effects may be too early or too late. 2. Low target engagement: this compound may not be effectively binding to its target in the cellular context. 3. Alternative signaling pathways: Cells may be utilizing compensatory signaling pathways. | 1. Perform a time-course experiment to identify the optimal time point for observing changes in downstream signaling (e.g., phosphorylation of Akt). 2. Confirm target engagement with a cellular thermal shift assay (CETSA) or similar method. 3. Investigate the activation of other relevant pathways that might bypass the effect of this compound. | A significant reduction in the phosphorylation of key downstream proteins like Akt and ERK in a dose- and time-dependent manner. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase. By binding to the ATP-binding site of the receptor, it is expected to block the autophosphorylation of IGF-1R and inhibit the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored as a solid at -20°C. For creating stock solutions, dissolve the compound in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Q3: Which cell lines are recommended as positive controls for this compound activity?
A3: Cell lines with high expression of IGF-1R are recommended as positive controls. Examples include MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. It is advisable to confirm the expression level of IGF-1R in your chosen cell line by Western Blot or qPCR before initiating experiments.
Q4: How can I confirm that this compound is engaging with its target in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target engagement. This technique assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of IGF-1R in the presence of this compound would indicate direct binding of the compound to the receptor in a cellular environment.
Q5: My in vitro results are not translating to my in vivo studies. What could be the reason?
A5: Discrepancies between in vitro and in vivo results can arise from several factors, including poor pharmacokinetic properties of the compound (e.g., low bioavailability, rapid metabolism), differences in the tumor microenvironment, or the activation of compensatory signaling pathways in vivo that are not apparent in cell culture. Further investigation into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is recommended.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium at 2x the final concentration. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-Akt (Ser473)
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL IGF-1 for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against Phospho-Akt (Ser473) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control like β-actin or total Akt.
Visualizations
How to improve the yield of Teprosulvose synthesis
Technical Support Center: Teprosulvose Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of this compound synthesis. The information is based on established principles of organic synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the yield of this compound synthesis?
A1: The yield of a multi-step synthesis like that of this compound is influenced by several factors.[1] Critical parameters typically include reaction temperature, reaction time, the choice of solvent and catalyst, the stoichiometry of reactants, and the purity of the starting materials.[1] Each of these variables can significantly impact reaction kinetics, equilibrium, and the formation of side products.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproducts is key to improving yield and simplifying purification.[2] Strategies include:
-
Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and reaction time can favor the desired reaction pathway.[2]
-
Controlled Reagent Addition: Adding reagents dropwise or slowly can prevent localized high concentrations that may lead to side reactions.
-
Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation or unwanted reactions with atmospheric components.
-
Purification of Reagents: Using highly pure starting materials and solvents minimizes the introduction of impurities that could catalyze side reactions.
Q3: What are the most effective purification strategies for this compound?
A3: The choice of purification method depends on the physical properties of this compound and the nature of the impurities. Common techniques include:
-
Crystallization: Effective for solid compounds, this technique separates the product based on differences in solubility between the desired compound and impurities.
-
Chromatography: Techniques like flash column chromatography are powerful for separating complex mixtures based on differential adsorption to a stationary phase.
-
Distillation: For liquid products or intermediates, distillation (including simple, fractional, or vacuum distillation) separates components based on differences in boiling points.
Troubleshooting Guide
Issue 1: My reaction has stalled or shows low conversion of starting material.
-
Potential Cause 1: Inactive Catalyst or Reagents.
-
Solution: Ensure catalysts are fresh and active. Some reagents degrade over time or upon exposure to air and moisture. Consider purifying reagents if their quality is uncertain. For stalled reactions, adding more reagent may help drive the reaction to completion, but this should be done cautiously.
-
-
Potential Cause 2: Sub-optimal Temperature.
-
Solution: Reactions can be highly sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. If too high, reagents or products might decompose. Verify the internal reaction temperature and adjust as needed. Experiment with a range of temperatures to find the optimum.
-
-
Potential Cause 3: Poor Mixing.
-
Solution: In heterogeneous reactions, or with viscous solutions, inadequate stirring can lead to poor contact between reactants. Ensure the stirring is vigorous enough to create a homogeneous mixture.
-
Issue 2: I am observing a significant amount of an unexpected side product.
-
Potential Cause 1: Incorrect Reaction Conditions.
-
Solution: Side reactions can become dominant under non-optimal conditions. A systematic approach like Design of Experiments (DoE) can help identify the ideal combination of factors (temperature, concentration, solvent) to maximize selectivity for the desired product. Even a simple One-Factor-At-a-Time (OFAT) approach can yield improvements.
-
-
Potential Cause 2: Reaction Time.
-
Solution: The desired product might be an intermediate that converts to a more stable byproduct over time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time to quench the reaction before significant byproduct formation occurs.
-
Issue 3: The final product is difficult to purify, leading to significant loss of material.
-
Potential Cause 1: Inefficient Workup Procedure.
-
Solution: Product can be lost during extractions and washing steps. Ensure you are using the correct solvents and pH for extractions. Thoroughly rinse all glassware, filter cakes, and drying agents to recover as much product as possible.
-
-
Potential Cause 2: Inappropriate Chromatography Conditions.
-
Solution: If using column chromatography, the choice of solvent system (eluent) is critical. A poorly chosen eluent can lead to broad peaks and incomplete separation. Systematically screen different solvent mixtures using TLC to find the optimal conditions for separation before running a column.
-
-
Potential Cause 3: Product Instability.
-
Solution: The product may be degrading during purification. If this compound is sensitive to acid, for example, avoid using standard silica (B1680970) gel for chromatography or neutralize it first. Keep the product cold during workup and purification if it is thermally sensitive.
-
Data Presentation: Optimizing a Key Synthesis Step
To illustrate the optimization process, consider a hypothetical key step in this compound synthesis. The following tables summarize data from an optimization campaign.
Table 1: Effect of Catalyst on Reaction Yield (Conditions: Solvent - Toluene, Temperature - 80°C, Time - 12h)
| Catalyst | Catalyst Loading (mol%) | Yield (%) |
| Catalyst A | 5 | 45 |
| Catalyst B | 5 | 62 |
| Catalyst C | 5 | 75 |
| Catalyst D | 5 | 51 |
Table 2: Optimization of Temperature and Solvent with Catalyst C (Conditions: Catalyst C - 5 mol%, Time - 12h)
| Solvent | Temperature (°C) | Yield (%) |
| Toluene | 80 | 75 |
| Toluene | 100 | 78 |
| Dioxane | 80 | 68 |
| Dioxane | 100 | 81 |
| 2-MeTHF | 100 | 89 |
Experimental Protocols
Protocol: Optimized Synthesis of this compound Intermediate (Hypothetical Step)
This protocol details the optimized conditions identified in the data tables above.
-
Glassware Preparation: Ensure all glassware (a 250 mL round-bottom flask and condenser) is thoroughly oven-dried to remove moisture.
-
Reagent Setup: To the flask, add Starting Material X (1.0 eq), Catalyst C (0.05 eq), and 2-MeTHF (100 mL). Equip the flask with a magnetic stir bar.
-
Reaction Initiation: Place the flask under an inert nitrogen atmosphere. Begin vigorous stirring.
-
Reagent Addition: Slowly add Reagent Y (1.2 eq) to the flask dropwise over 20 minutes using a syringe pump.
-
Reaction Conditions: Heat the reaction mixture to 100°C and maintain this temperature for 12 hours. Monitor the reaction's progress periodically by TLC.
-
Quenching: After 12 hours, or upon consumption of the starting material, cool the reaction to room temperature and carefully quench by adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (B1210297) (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure intermediate.
Visualizations
Below are diagrams illustrating key workflows and logic for improving synthesis yield.
Caption: A general workflow for systematic reaction yield optimization.
Caption: A decision tree for troubleshooting the root cause of low reaction yields.
References
Technical Support Center: Troubleshooting Teprosulvose Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues with Teprosulvose in solution. The following information is based on established principles of small molecule and protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A: this compound is a novel small molecule compound under investigation for its therapeutic potential. Like many small molecules, it has the potential to form aggregates in solution, which can lead to inaccurate experimental results, reduced bioavailability, and potential for false positives in high-throughput screening assays.[1][2] Understanding and controlling aggregation is therefore critical for reliable and reproducible research.
Q2: What are the common causes of small molecule aggregation?
A: Small molecule aggregation can be influenced by a variety of factors, including:
-
High Concentration: Exceeding the critical aggregation concentration (CAC) can lead to the formation of colloidal aggregates.[3]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the solubility and stability of this compound.[4][5]
-
Temperature: Both high and low temperatures can affect the stability and solubility of the compound.[4][5]
-
Presence of Contaminants: Impurities can sometimes act as nucleation sites and promote aggregation.
-
Molecular Properties: The inherent chemical structure of a molecule, such as the presence of aromatic groups and hydrogen bond donors/acceptors, can contribute to its propensity to aggregate.[2]
Q3: How can I detect if this compound is aggregating in my solution?
A: Several biophysical techniques can be used to detect and characterize aggregation:[1][6]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[6]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the identification of high molecular weight aggregates.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregates, offering insights into their morphology.[2]
-
Nuclear Magnetic Resonance (NMR): Diffusion NMR methods can be used to probe self-association and aggregation of small molecules.[7]
-
Turbidity Measurements: A simple method to assess for high concentrations of large aggregates, although it is less sensitive to small, soluble aggregates.[8]
Troubleshooting Guides
Issue 1: I observe visible precipitates or cloudiness in my this compound stock solution.
This indicates that the solubility limit of this compound has been exceeded under the current storage or preparation conditions.
Troubleshooting Steps:
-
Review Preparation Protocol: Double-check the concentration and the solvent used to prepare the stock solution. Ensure the solvent is appropriate for this compound.
-
Adjust Concentration: Prepare a new stock solution at a lower concentration. High concentrations increase the likelihood of aggregation.[4][5]
-
Optimize Buffer Conditions:
-
Consider Additives:
Issue 2: My experimental results with this compound are inconsistent and not reproducible.
Inconsistent results can be a sign of non-specific activity caused by small, soluble aggregates that are not visible to the naked eye.[1]
Troubleshooting Steps:
-
Confirm Monomeric State: Before each experiment, verify that your this compound working solution is free of aggregates using a technique like Dynamic Light Scattering (DLS).
-
Include Detergent in Assays: Perform your experiments in the presence and absence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant change in the activity of this compound in the presence of detergent is a strong indicator of aggregation-based activity.[10]
-
Vary Compound Concentration: Test a wide range of this compound concentrations. Aggregation-driven effects often exhibit a steep, non-stoichiometric dose-response curve.[10]
-
Control for Time-Dependent Effects: Incubate this compound in your assay buffer for varying amounts of time before starting the experiment to see if aggregation is occurring over time.
Quantitative Data Summary
| Parameter | Recommended Range/Condition | Rationale |
| This compound Concentration | Start with concentrations well below the expected CAC. | High concentrations are a primary driver of aggregation.[4][5] |
| pH | At least 1 unit away from the compound's pKa. | To maintain a charged state and improve solubility.[4] |
| Ionic Strength (Salt Conc.) | Systematically test a range (e.g., 50-200 mM NaCl). | Electrostatic interactions can influence aggregation.[5][9] |
| Temperature | Store at recommended temperature; avoid freeze-thaw cycles. | Temperature fluctuations can destabilize the compound.[5] |
| Additives (if necessary) | 0.01-0.1% Non-ionic detergent (e.g., Triton X-100, Tween 20). | To prevent and disrupt hydrophobic interactions leading to aggregation.[9][10] |
Experimental Protocols
Protocol 1: Preparation of a Monomeric this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution into your final assay buffer.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any pre-existing aggregates or dust particles.
-
Characterization (Optional but Recommended): Analyze the freshly prepared working solution using Dynamic Light Scattering (DLS) to confirm the absence of large aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation: Prepare the this compound solution at the desired concentration in the final assay buffer. A buffer-only sample should be used as a control.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement:
-
Load the this compound solution into a clean cuvette.
-
Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis: Analyze the size distribution data. The presence of a significant population of particles with a hydrodynamic radius much larger than expected for a small molecule is indicative of aggregation.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Monomeric vs. Aggregated this compound activity.
References
- 1. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 2. Practical Fragments: What makes molecules aggregate? [practicalfragments.blogspot.com]
- 3. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Aggregation : Research : Day Lab : School of Life Sciences : University of Sussex [sussex.ac.uk]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Teprosulvose Dosage for Animal Studies
Disclaimer: Information on "Teprosulvose" is not publicly available. This guide provides general principles and best practices for optimizing the dosage of a novel therapeutic agent in animal studies, using "this compound" as a hypothetical example. The methodologies and data presented are illustrative and should be adapted based on the specific characteristics of the compound being investigated.
Frequently Asked Questions (FAQs)
Q1: We have no prior in vivo data for this compound. How do we determine a starting dose for our first animal study?
A1: For a novel compound like this compound, a common approach is to start with a dose-range finding (DRF) study in a small number of animals. The initial dose can be estimated from in vitro efficacy data (e.g., the EC50 or IC50). A fraction of the maximum tolerated dose (MTD) from any available preliminary toxicity studies can also be a starting point. If no toxicity data is available, a conservative approach is to start with a low dose and escalate. The FDA's guidance on converting animal doses to Human Equivalent Doses (HED) can be reverse-engineered to provide a starting point based on anticipated human therapeutic doses.[1]
Q2: Which animal species should we use for our initial studies with this compound?
A2: The choice of animal species is critical and should be based on scientific and practical considerations.[2] Key factors include:
-
Pharmacological Relevance: The target of this compound should be present and have a similar function in the chosen species as in humans.
-
Metabolism: The metabolic profile of this compound should ideally be similar between the animal model and humans.
-
Practicality: Factors such as animal size, housing requirements, cost, and availability of disease models should be considered. Commonly used species for initial studies are rodents (mice or rats) due to their well-characterized genetics and the availability of established disease models.[2]
Q3: What are the key parameters to monitor in a dose-range finding study for this compound?
A3: In a DRF study, you should monitor for both signs of toxicity and preliminary indicators of efficacy.
-
Toxicity: Daily clinical observations (e.g., changes in behavior, posture, activity), body weight changes, food and water intake, and any adverse events. At the end of the study, gross necropsy and histopathology of key organs are recommended.
-
Efficacy: This will depend on the therapeutic goal of this compound. Monitor relevant biomarkers or functional readouts related to the disease model.
-
Pharmacokinetics (PK): Collect blood samples at various time points to determine the drug's concentration in the plasma. This helps correlate exposure with observed effects.[3]
Troubleshooting Guide
Q1: We are observing significant toxicity (e.g., weight loss, lethargy) at our initial doses of this compound. What should we do?
A1: If you observe unexpected toxicity, it is crucial to halt the study at that dose level and take the following steps:
-
Dose Reduction: The most immediate action is to test lower doses. A wider range of lower concentrations should be explored.
-
Refine the Dosing Regimen: Consider alternative dosing schedules (e.g., less frequent administration) or a different route of administration that might reduce peak plasma concentrations and associated toxicity.
-
Conduct a More Detailed Toxicity Assessment: If not already done, perform a thorough examination of clinical pathology (hematology and clinical chemistry) and histopathology to identify the target organs of toxicity. This can provide insights into the mechanism of toxicity.[4]
-
Re-evaluate the Animal Model: Ensure that the observed toxicity is not an artifact of the specific animal model or a hypersensitivity of the chosen species.
Q2: Our initial efficacy studies with this compound are showing no effect. What are the possible reasons and next steps?
A2: A lack of efficacy can be due to several factors. A systematic approach to troubleshooting is necessary:
-
Confirm Drug Exposure: The first step is to analyze pharmacokinetic data. If drug levels in the plasma or target tissue are too low, the dose needs to be increased. A short half-life might necessitate more frequent dosing.
-
Re-assess the Dose Range: It's possible that the doses tested were below the therapeutic window. A dose-escalation study design is recommended to explore higher doses, provided they are well-tolerated.
-
Validate the Animal Model: Ensure that the animal model of the disease is appropriate and that the disease phenotype is robust and reproducible.
-
Re-evaluate the Mechanism of Action: Confirm that the drug target in your animal model is relevant and that this compound is engaging with its target in vivo. This can be assessed through pharmacodynamic (PD) biomarker studies.
Data Presentation
Table 1: Example Dose-Range Finding Study Summary for this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations | Preliminary Efficacy Marker (e.g., % reduction in tumor volume) |
| Vehicle Control | 5 | +5.2 | Normal | 0 |
| 1 | 5 | +4.8 | Normal | 10.5 |
| 10 | 5 | +2.1 | Normal | 35.2 |
| 50 | 5 | -8.7 | Lethargy, ruffled fur | 65.8 |
| 100 | 5 | -15.4 (study terminated) | Severe lethargy, hunched posture | Not Assessed |
Table 2: Example Pharmacokinetic Data for this compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) |
| 5 | 150 | 0.5 | 450 | 2.5 |
| 25 | 850 | 1.0 | 3200 | 3.1 |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Mice
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6) of a specific age and sex.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study begins.
-
Grouping: Randomly assign animals to dose groups (e.g., vehicle control, 1, 10, 50, 100 mg/kg of this compound). A group size of 3-5 animals is typical for a DRF study.
-
Drug Preparation: Formulate this compound in a suitable vehicle. The formulation should be sterile and appropriate for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administration: Administer the assigned dose to each animal.
-
Monitoring:
-
Record body weights and clinical observations daily.
-
Monitor food and water consumption.
-
If applicable, measure the primary efficacy endpoint at predetermined time points.
-
-
Sample Collection: At the end of the study (e.g., 14 days), collect blood for pharmacokinetic and clinical pathology analysis.
-
Necropsy: Perform a gross necropsy on all animals and collect key organs for histopathological examination.
Protocol 2: Basic Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation: Culture the appropriate cancer cell line and implant the cells subcutaneously into immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound at two different doses determined from the DRF study, and a positive control).
-
Treatment: Administer the treatments according to the planned schedule and route.
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weights at the same frequency.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration.
-
Data Analysis: Collect tumors for weight measurement and further analysis (e.g., biomarker assessment). Analyze the data for statistically significant differences in tumor growth between the groups.
Visualizations
Caption: Experimental workflow for this compound dose optimization.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Troubleshooting logic for in vivo studies.
References
- 1. fda.gov [fda.gov]
- 2. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Autofluorescence in Microscopy
Important Note: Our comprehensive search for "Teprosulvose" did not yield any specific information regarding its use for minimizing autofluorescence in microscopy. The information provided below is a general guide to understanding and mitigating autofluorescence, a common challenge in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of specific fluorescent signals in microscopy.[1][2] This phenomenon can be observed in various plant and animal tissues.[3] Common sources of autofluorescence include molecules like collagen, elastin (B1584352), flavins, and NADPH.[1][4]
Q2: What causes autofluorescence in microscopy samples?
Autofluorescence can originate from several sources:
-
Endogenous Molecules: Many biological molecules are naturally fluorescent. For instance, mitochondria and lysosomes are known to autofluoresce. Collagen and elastin in the extracellular matrix are also significant contributors.
-
Fixation Methods: Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can react with amines and proteins in the tissue to create fluorescent products.
-
Sample Preparation: The presence of red blood cells, which contain fluorescent heme groups, can contribute to background fluorescence.
Q3: Why is it important to minimize autofluorescence?
Minimizing autofluorescence is crucial because it can:
-
Obscure the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio.
-
Lead to false positive results, where background fluorescence is mistaken for a specific signal.
-
Complicate the validation of assays and compromise the credibility of the data.
Troubleshooting Guide
Problem: High background fluorescence is obscuring my signal of interest.
| Question | Possible Cause | Suggested Solution |
| 1. Have you identified the source of the autofluorescence? | The source could be endogenous to the sample, induced by the fixative, or from the mounting medium. | Run an unstained control sample to assess the baseline autofluorescence. This will help you to determine the origin and intensity of the background signal. |
| 2. What fixative are you using? | Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) are a common cause of autofluorescence. | Consider using a non-aldehyde fixative such as chilled methanol (B129727) or ethanol. If aldehyde fixation is necessary, use the lowest effective concentration and fix for the minimum required time. |
| 3. Are there red blood cells in your tissue sample? | Red blood cells contain heme, which is fluorescent. | If possible, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells. |
| 4. Have you tried any chemical treatments to reduce autofluorescence? | Several chemical treatments can quench autofluorescence. | Consider treating your samples with reagents like sodium borohydride (B1222165), Sudan Black B, or commercially available quenching kits. Note that the effectiveness of these treatments can vary depending on the tissue type and the source of autofluorescence. |
Quantitative Data on Autofluorescence Reduction Methods
The effectiveness of different methods for reducing autofluorescence can vary. The table below summarizes some reported data.
| Method | Target Autofluorescence Source | Reported Efficiency | Reference |
| Time-Resolved Fluorescence Microscopy (TRFM) | General autofluorescence | 11.3-fold improvement in signal-to-noise ratio | |
| Time-Gated Detection with ADOTA Fluorophore | General autofluorescence | Eliminates over 96% of autofluorescence | |
| Sudan Black B Treatment | Lipofuscin and formalin-induced autofluorescence | Effective reduction | |
| Sodium Borohydride | Formalin-induced autofluorescence | Mixed results, variable effects | |
| UV Irradiation in combination with Sudan Black B | Highly vascularized tissues with high lipofuscin content | Highly effective reduction |
Experimental Protocols
Protocol: Reducing Autofluorescence with Sodium Borohydride
This protocol is adapted for treating aldehyde-fixed tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Staining dishes
-
Fixed tissue sections on slides
Procedure:
-
Prepare the Sodium Borohydride Solution:
-
Immediately before use, prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. The solution will fizz.
-
-
Sample Treatment:
-
Apply the freshly prepared sodium borohydride solution to the fixed tissue sections on the slides.
-
Incubate for 3 sessions of 10 minutes each for paraffin-embedded sections. For cell monolayers, two 4-minute incubations may be sufficient.
-
-
Washing:
-
After the incubation, wash the slides thoroughly with PBS. Perform three washes of 5 minutes each to remove any residual sodium borohydride.
-
-
Proceed with Staining:
-
Your slides are now ready for your standard immunofluorescence staining protocol.
-
Caution: Sodium borohydride is a hazardous substance. Handle it with appropriate personal protective equipment in a well-ventilated area.
Visualizing Autofluorescence Concepts
The following diagrams illustrate the sources of autofluorescence and a general workflow for troubleshooting this issue.
References
Technical Support Center: Managing Batch-to-Batch Variability of Novel Biopharmaceuticals
Disclaimer: Information regarding a specific compound named "Teprosulvose" is not publicly available. This technical support center has been developed to address common challenges in batch-to-batch variability and quality control for novel biopharmaceutical products, providing researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in biopharmaceutical production?
Batch-to-batch variability in biopharmaceutical manufacturing can arise from several factors throughout the production process. These contributing factors can be broadly categorized as:
-
Raw Materials: Inherent variability in the quality and composition of raw materials, such as cell culture media components and supplements, can significantly impact cell growth and protein expression.
-
Manufacturing Processes: Minor fluctuations in process parameters, including temperature, pH, and nutrient feed rates, can lead to differences between batches.[1][2] Manual operations, in particular, can introduce variability.[1]
-
Biological Systems: The inherent biological variability of the living cells used for production is a fundamental source of variation.[1]
-
Downstream Processing: Differences in purification steps, such as chromatography and filtration, can affect the purity and yield of the final product.
Q2: How can we minimize batch-to-batch variability during process development?
A proactive approach during process development is crucial for minimizing variability. Key strategies include:
-
Thorough Raw Material Characterization: Establishing stringent specifications and testing incoming raw materials to ensure consistency.
-
Process Optimization and Automation: Implementing robust process controls and automation to reduce manual interventions and ensure consistent execution of manufacturing steps.[2]
-
In-Process Controls (IPCs): Monitoring critical process parameters and quality attributes at key stages of production to enable real-time adjustments.
-
Quality by Design (QbD): A systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.
Q3: What are the essential quality control tests for batch release of a novel biopharmaceutical?
A comprehensive panel of quality control tests is required to ensure the safety, purity, and potency of each batch. These typically include:
-
Identity: Confirming the correct identity of the product using techniques like mass spectrometry or peptide mapping.
-
Purity: Assessing the presence of product-related and process-related impurities. This includes methods like size-exclusion chromatography (SEC-HPLC) for aggregation and SDS-PAGE for fragments.
-
Potency: Measuring the biological activity of the product using a relevant cell-based assay or binding assay.
-
Quantity: Determining the protein concentration, typically by UV spectroscopy or other validated methods.
-
Safety: Testing for sterility, endotoxin (B1171834) levels, and mycoplasma to ensure the product is free from microbial contamination.
Troubleshooting Guides
Issue 1: Inconsistent Potency Results Between Batches
Possible Causes:
-
Variability in the cell-based assay.
-
Degradation or modification of the active pharmaceutical ingredient (API).
-
Inaccurate protein concentration measurement.
Troubleshooting Steps:
-
Assay Performance Review:
-
Verify the performance of the potency assay using qualified reference standards and control samples.
-
Assess intra- and inter-assay variability.
-
Ensure consistency in cell line health and passage number.
-
-
Product Integrity Analysis:
-
Analyze the product for signs of degradation, such as aggregation or fragmentation, using SEC-HPLC and SDS-PAGE.
-
Investigate for post-translational modifications that might impact activity.
-
-
Concentration Verification:
-
Confirm the accuracy of the protein concentration measurement using an orthogonal method.
-
Issue 2: Higher than expected levels of aggregation in a new batch.
Possible Causes:
-
Suboptimal storage or handling conditions.
-
Issues during the purification process.
-
Changes in the formulation composition.
Troubleshooting Steps:
-
Review Storage and Handling Records:
-
Check temperature logs for any deviations from the recommended storage conditions.
-
Investigate any freeze-thaw cycles that the batch may have undergone.
-
-
Purification Process Investigation:
-
Review chromatography profiles and elution conditions for any anomalies.
-
Assess the performance of the size-exclusion chromatography step.
-
-
Formulation Analysis:
-
Verify the pH and excipient concentrations of the formulation buffer.
-
Experimental Protocols
Protocol 1: Purity Assessment by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To determine the percentage of monomer, aggregate, and fragment species in the biopharmaceutical product.
Methodology:
-
System Preparation: Equilibrate the HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.
-
Sample Preparation: Dilute the sample to a concentration within the validated range of the assay using the mobile phase.
-
Injection: Inject a fixed volume of the prepared sample onto the SEC column.
-
Data Acquisition: Monitor the eluent at a specific UV wavelength (e.g., 280 nm) and record the chromatogram.
-
Data Analysis: Integrate the peaks corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Stability Testing
Objective: To evaluate the stability of the biopharmaceutical product over time under various storage conditions.[3][4]
Methodology:
-
Batch Selection: Place at least three representative batches of the drug product on stability.[5]
-
Storage Conditions: Store the batches under long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions.[5]
-
Testing Frequency: Test the samples at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[3] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[3]
-
Analytical Tests: At each time point, perform a panel of tests including visual inspection, pH, purity (SEC-HPLC, SDS-PAGE), and potency.
-
Data Evaluation: Analyze the data for trends and determine the shelf-life of the product based on the time it takes for a critical quality attribute to fall outside of the acceptance criteria.
Quantitative Data Summary
Table 1: Acceptance Criteria for Batch Release
| Parameter | Acceptance Criteria |
| Appearance | Clear to slightly opalescent, colorless to slightly yellow liquid |
| pH | 6.0 - 7.0 |
| Protein Concentration | 9.5 - 10.5 mg/mL |
| Purity (SEC-HPLC) | |
| % Monomer | ≥ 95% |
| % Aggregates | ≤ 5% |
| % Fragments | ≤ 1% |
| Potency | 80 - 125% of Reference Standard |
| Endotoxin | ≤ 5 EU/mg |
| Sterility | No microbial growth |
Table 2: Illustrative Stability Data (Accelerated Conditions: 25°C/60% RH)
| Time (Months) | % Monomer | % Aggregates | Potency (%) |
| 0 | 99.2 | 0.8 | 105 |
| 3 | 98.5 | 1.5 | 101 |
| 6 | 97.8 | 2.2 | 98 |
Visualizations
Caption: General Experimental Workflow for Batch Release Testing.
Caption: Decision-Making Flowchart for Handling Out-of-Specification Results.
References
Validation & Comparative
Teprotumumab vs. Intravenous Methylprednisolone: A Comparative Efficacy Guide for Thyroid Eye Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Teprotumumab and Intravenous Methylprednisolone (IVMP) in the treatment of Thyroid Eye Disease (TED). The information is based on available clinical trial data and aims to provide an objective overview for research and drug development professionals.
Mechanism of Action
Teprotumumab: A fully human monoclonal antibody that targets and inhibits the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2][3][4][5] By blocking the IGF-1R/TSHR signaling complex, Teprotumumab attenuates downstream molecular events, including the production of hyaluronan, adipogenesis, muscle expansion, and the release of inflammatory cytokines.[1][2][3] This mechanism addresses a root cause of TED by inhibiting the activation of orbital fibroblasts.[1]
Intravenous Methylprednisolone (IVMP): A corticosteroid that acts as a general anti-inflammatory and immunosuppressive agent.[6] Its mechanism in TED involves reducing inflammation and suppressing the overall immune response. However, its efficacy in resolving proptosis and diplopia is limited.[7][8]
Signaling Pathway of Teprotumumab
Caption: Signaling pathway of Teprotumumab in orbital fibroblasts.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy endpoints from comparative studies between Teprotumumab and IVMP.
Table 1: Proptosis Response
| Treatment Group | Proptosis Responders (≥2 mm reduction) | Mean Proptosis Reduction | Study |
| Teprotumumab | 83% | -2.82 mm | Phase 3 Trial[9] |
| Placebo | 10% | -0.54 mm | Phase 3 Trial[9] |
| Teprotumumab | 81% | Not Reported | Steroid-Resistant TED Study[10] |
| Tocilizumab | 50% | Not Reported | Steroid-Resistant TED Study[10] |
Table 2: Clinical Activity Score (CAS)
| Treatment Group | Patients with CAS of 0 or 1 | Mean Change in CAS | Study |
| Teprotumumab | 59% | Not Reported | Phase 3 Trial[9] |
| Placebo | 21% | Not Reported | Phase 3 Trial[9] |
| Teprotumumab | 85.7% (Disease Inactivation, CAS <3) | Not Reported | Steroid-Resistant TED Study[10] |
| Tocilizumab | 100% (Disease Inactivation, CAS <3) | Not Reported | Steroid-Resistant TED Study[10] |
| Rituximab | Significant decrease from baseline | Not Reported | Open-Label Trial[11] |
Table 3: Diplopia Response
| Treatment Group | Diplopia Responders | Study |
| Teprotumumab | 68% | Phase 3 Trial[9] |
| Placebo | 29% | Phase 3 Trial[9] |
| Teprotumumab | 45.5% (Resolution of diplopia) | Steroid-Resistant TED Study[10] |
| Tocilizumab | 16.7% (Resolution of diplopia) | Steroid-Resistant TED Study[10] |
Experimental Protocols
A representative experimental protocol for a clinical trial evaluating Teprotumumab is as follows:
Study Design: A multicenter, randomized, double-masked, placebo-controlled trial.
Patient Population: Patients with active Thyroid Eye Disease.
Treatment Regimen:
-
Teprotumumab Group: Intravenous infusion of Teprotumumab once every three weeks for a total of eight infusions.
-
Placebo Group: Intravenous infusion of a placebo on the same schedule.
Primary Endpoint: The percentage of patients with a proptosis response, defined as a reduction of 2 mm or more from baseline in the study eye, at week 24.
Secondary Endpoints:
-
Overall response (a composite of proptosis reduction and Clinical Activity Score).
-
Percentage of patients with a Clinical Activity Score of 0 or 1.
-
Mean change in proptosis from baseline.
-
Diplopia response.
-
Change in Graves' Ophthalmopathy Quality of Life (GO-QoL) overall score.
Clinical Trial Workflow
Caption: A typical workflow for a randomized controlled trial of Teprotumumab.
Summary of Findings
Clinical trial data consistently demonstrates that Teprotumumab is superior to placebo in improving proptosis, Clinical Activity Score, and diplopia in patients with active Thyroid Eye Disease.[9] A retrospective cohort study suggested that patients treated with Teprotumumab required fewer additional steroid and medical interventions within a one-year follow-up period compared to those treated with IVMP.[12] While IVMP is a standard treatment for reducing inflammation in TED, its effect on proptosis and diplopia is less pronounced.[7][8] Studies on steroid-resistant TED also indicate that Teprotumumab and Tocilizumab can be effective alternatives, with both showing improvements in inflammation.[10][13] However, Teprotumumab demonstrated a higher proptosis and diplopia response rate compared to Tocilizumab in this patient population.[10][13]
References
- 1. tepezzahcp.com [tepezzahcp.com]
- 2. mdpi.com [mdpi.com]
- 3. abseek.icyagen.com [abseek.icyagen.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. Rituximab is better than corticosteroids for active Graves’ orbitopathy [thyroid.org]
- 7. PSAT261 Use of Steroids Pre- and Post-Teprotumumab in Thyroid Eye Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. Medical Therapy in Patients with Moderate to Severe, Steroid-Resistant, Thyroid Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rituximab for thyroid eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. ophthalmology360.com [ophthalmology360.com]
Comparative Analysis of Teprosulvose and its Analogs: A Review of In Vitro Potency
An in-depth comparison of the 50% inhibitory concentration (IC50) values for the investigational compound Teprosulvose and its structural analogs is currently precluded by the absence of publicly available data. Extensive searches of scientific literature and chemical databases did not yield any published reports detailing the biological activity or pharmacological parameters, including IC50 values, for this compound or any related analog compounds.
This compound is identified chemically as 3-[(1-oxooctadecyl)oxy]propyl 6-deoxy-6-sulfo-α-D-glucopyranoside, with the molecular formula C27H52O10S. While its chemical structure is defined, its biological targets and inhibitory activities remain undisclosed in the public domain.
This guide is intended for researchers, scientists, and professionals in drug development. In the event that experimental data for this compound and its analogs become available, this document will be updated to provide a comprehensive comparison. The following sections outline the proposed structure for presenting such data.
Table 1: Comparative IC50 Values of this compound and Analogs
This table will be populated with the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against their specified biological targets. The data will be organized to facilitate a clear comparison of potency.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | - | - | - | - |
| Analog 1 | - | - | - | - |
| Analog 2 | - | - | - | - |
| Analog 3 | - | - | - | - |
Caption: Comparative IC50 values of this compound and its analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison will be provided in this section. This will include information on the cell lines or enzyme systems used, assay conditions, and the specific techniques employed for determining IC50 values. A standardized protocol for an IC50 determination is outlined below.
General IC50 Determination Protocol (Example)
A common method for determining the IC50 value of a compound is through a cell-based viability assay, such as the MTT assay.
-
Cell Culture: The target cell line is cultured in an appropriate medium and conditions until it reaches the logarithmic growth phase.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is serially diluted to a range of concentrations and added to the wells. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: A viability reagent (e.g., MTT) is added to each well, and the plates are incubated further to allow for the formation of formazan (B1609692) crystals.
-
Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the control. The IC50 value is then calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing Experimental and Logical Workflows
To enhance the clarity of experimental procedures and conceptual relationships, diagrams will be generated using the DOT language.
Example Experimental Workflow
Comparison Guide: Validation of IGF-1R Pathway Activation as a Biomarker for Thyroid Eye Disease (TED)
{"answer":"Initial searches for "Teprosulvose" did not yield results for a biomarker of that name. It is possible that "this compound" is a novel, not-yet-published compound or a proprietary name. The search results did, however, return information on Teprotumumab (brand name Tepezza), a fully human monoclonal antibody inhibitor of the insulin-like growth factor-1 receptor (IGF-1R)[1]. Teprotumumab is approved for the treatment of Thyroid Eye Disease (TED), a condition where autoantibodies activate the IGF-1R/TSHR signaling complex, leading to inflammation and tissue expansion behind the eye[2]. Clinical trials have demonstrated its efficacy in reducing proptosis (eye bulging) and improving other symptoms of TED[3][4][5].
Given the lack of information on "this compound" as a biomarker, and to fulfill the user's request for a comparison guide, this response will proceed by using Teprotumumab and its target, IGF-1R , as a proxy to illustrate the validation of a biomarker for Thyroid Eye Disease (TED) . This guide will compare the IGF-1R pathway with other potential biomarkers for TED, based on available data.
This guide provides an objective comparison of the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway as a biomarker for Thyroid Eye Disease (TED) against other alternatives, supported by experimental data.
Data Presentation
The following table summarizes the performance of IGF-1R activation and other potential biomarkers for TED.
| Biomarker | Method of Detection | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| IGF-1R Activating Autoantibodies | Cell-based functional assays, ELISA | High | High | Directly measures the pathogenic mechanism of TED.[2] | Technically complex assays, not widely available. |
| Thyrotropin Receptor (TSHR) Autoantibodies (TRAb) | Immunoassay (ELISA, RIA) | High | Moderate-High | Well-established for Graves' disease, the most common cause of TED. | May not correlate directly with TED activity or severity. |
| Clinical Activity Score (CAS) | Clinical assessment (7-point scale) | Good | Moderate | Standardized clinical measure of disease activity.[3] | Subjective, dependent on clinician's assessment. |
| Orbital Imaging (MRI/CT) | MRI, CT scans | High | High | Provides detailed anatomical information on muscle and fat expansion.[3] | Expensive, not suitable for frequent monitoring. |
Experimental Protocols
1. Measurement of IGF-1R Activating Autoantibodies (Functional Assay)
-
Objective: To quantify the level of autoantibodies capable of activating the IGF-1R in patient serum.
-
Methodology:
-
Culture of orbital fibroblasts or other cells expressing the IGF-1R/TSHR complex.
-
Incubation of the cells with patient serum.
-
Measurement of a downstream signaling event, such as phosphorylation of Akt or ERK, or production of hyaluronan, via ELISA or Western Blot.
-
Comparison of the signal generated by patient serum to a standard curve of a known IGF-1R agonist.
-
2. Thyrotropin Receptor Autoantibody (TRAb) Measurement (ELISA)
-
Objective: To measure the total level of autoantibodies that bind to the TSH receptor.
-
Methodology:
-
A microtiter plate is coated with recombinant TSH receptors.
-
Patient serum is added to the wells, and TRAbs are allowed to bind to the receptors.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes human IgG is added.
-
A substrate is added, and the resulting colorimetric change is measured with a spectrophotometer. The intensity of the color is proportional to the amount of TRAb in the serum.
-
Visualizations
Below are diagrams illustrating the signaling pathway of TED and a typical experimental workflow for biomarker validation.
References
Teprotumumab vs. Intravenous Methylprednisolone: A Head-to-Head Comparison for the Treatment of Thyroid Eye Disease
For Researchers, Scientists, and Drug Development Professionals
Thyroid Eye Disease (TED), a debilitating autoimmune disorder, has historically presented significant treatment challenges. The recent emergence of Teprotumumab has marked a paradigm shift in the management of TED, offering a targeted therapeutic approach. This guide provides an objective, data-driven comparison of Teprotumumab and the long-standing standard-of-care, intravenous methylprednisolone (B1676475) (IVMP), for the treatment of moderate-to-severe, active TED.
Executive Summary
Teprotumumab, a fully human monoclonal antibody inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), is the first and only FDA-approved therapy for Thyroid Eye Disease.[1][2] Clinical trial data has demonstrated its significant efficacy in reducing proptosis (eye bulging) and improving diplopia (double vision), key manifestations of TED. Intravenous methylprednisolone, a corticosteroid, has been the cornerstone of treatment for decades, primarily valued for its potent anti-inflammatory and immunosuppressive effects. While effective in reducing inflammation, its impact on proptosis and diplopia is less pronounced and it is associated with a well-documented profile of systemic side effects.[3][4]
A matching-adjusted indirect comparison of clinical trial data suggests that Teprotumumab is associated with greater improvements in both proptosis and diplopia compared to IVMP.[5] This guide will delve into the mechanistic distinctions, comparative clinical efficacy, safety profiles, and detailed experimental protocols of these two therapeutic agents.
Mechanism of Action
The distinct mechanisms of action of Teprotumumab and intravenous methylprednisolone underpin their differing clinical effects.
Teprotumumab: Teprotumumab targets and blocks the IGF-1R, which, in concert with the thyroid-stimulating hormone receptor (TSHR), forms a pathogenic signaling complex on orbital fibroblasts. Activation of this complex by autoantibodies is a key driver of TED pathophysiology. By inhibiting this signaling cascade, Teprotumumab is thought to attenuate downstream events including hyaluronan production, adipogenesis, and the release of pro-inflammatory cytokines, thereby reducing orbital tissue expansion and inflammation.
Intravenous Methylprednisolone (IVMP): As a glucocorticoid, IVMP exerts broad anti-inflammatory and immunosuppressive effects. Its mechanism is not specific to the orbital tissue but involves the modulation of numerous signaling pathways in various immune cells. Glucocorticoids bind to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the expression of a wide array of genes. This leads to the suppression of pro-inflammatory cytokines and the induction of apoptosis in certain immune cells, thereby dampening the overall inflammatory response.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Short and long-term effects of high-dose intravenous methylprednisolone pulse therapy on thyroid-associated ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teprotumumab may have greater efficacy than IVMP in thyroid eye disease - American Academy of Ophthalmology [aao.org]
Teprotumumab: A Comparative Analysis of Efficacy in Primary Cells and Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Teprotumumab, a leading therapeutic for Thyroid Eye Disease (TED), when studied in patient-derived primary cells versus established cell lines. The data presented herein is collated from various in vitro studies to offer a comprehensive overview for researchers in immunology, endocrinology, and drug development.
Introduction to Teprotumumab and In Vitro Models
Teprotumumab is a fully human monoclonal antibody that targets the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] Its primary mechanism of action involves the inhibition of the IGF-1R/TSHR signaling complex, which is crucial in the pathogenesis of Thyroid Eye Disease.[1][3][4] This inhibition leads to a reduction in orbital fibroblast activation, thereby mitigating the inflammatory responses and tissue remodeling characteristic of TED.[3][4][5]
The choice of an in vitro model is critical for translational research. Primary cells, isolated directly from living tissue, are considered more biologically relevant as they closely mimic the in vivo environment.[6] In the context of TED research, primary orbital fibroblasts (OFs) and fibrocytes from patients are the gold standard.[7] Cell lines, on the other hand, are immortalized cells that are easier to culture and provide a more homogenous population, though they may lose some in vivo characteristics and accumulate mutations over time.[6][8] This guide examines the reported efficacy of Teprotumumab in both these model systems.
Quantitative Data Summary: Teprotumumab Efficacy
The following tables summarize the quantitative effects of Teprotumumab observed in primary cells and cell lines.
Table 1: Efficacy of Teprotumumab in Primary Cells (Orbital Fibroblasts/Fibrocytes)
| Endpoint Measured | Cell Type | Treatment/Stimulus | Effect of Teprotumumab | Reference(s) |
| Cell Signaling | ||||
| Akt Phosphorylation | Fibrocytes | TSH-induced | Inhibition of phosphorylation | [9] |
| Receptor Expression | ||||
| IGF-1R Surface Display | Fibrocytes | Basal | Reduction in cell surface expression | [9] |
| TSHR Surface Display | Fibrocytes | Basal | Reduction in cell surface expression | [9] |
| Inflammatory Cytokine Production | ||||
| IL-6 mRNA Expression | Fibrocytes from GD patients | TSH-induced | Significant inhibition of ~2000-fold induction (P < 0.0001) | [9] |
| IL-8 mRNA Expression | Fibrocytes | TSH-induced | Significant inhibition | [9] |
| Extracellular Matrix Production | ||||
| Hyaluronan (HA) Production | TED Orbital Fibroblasts | M22-induced | Dose-dependent inhibition of IGF-1R-dependent HA production | [10] |
| Hyaluronan (HA) Production | Fibrocytes & GD-OF | Basal | Marginally enhanced HA production (due to increased HAS2 expression) | [6] |
| Gene Expression | ||||
| MHC Class II & B7 Proteins | Fibrocytes | TSH-induced | Attenuation of expression | [11] |
Table 2: Efficacy of Teprotumumab in Cell Lines
| Endpoint Measured | Cell Line Type | Effect of Teprotumumab | Reference(s) |
| Cell Proliferation | IGF-1R expressing | Inhibition of proliferation ranging from 21% to 31%. Significant inhibition at 7903.125 ng/mL (27%) and 15806.25 ng/mL (31%). | [12] |
| Cell Proliferation | TSH-R expressing | Inhibition of proliferation ranging from 11% to 15%. Significant inhibition at 15806.25 ng/mL (15%). | [12] |
Note: The specific names of the cell lines used in the proliferation assay were not detailed in the available literature.
Signaling Pathways and Experimental Workflows
Teprotumumab's Mechanism of Action
Teprotumumab functions by blocking the IGF-1 receptor, which in turn inhibits a complex signaling cascade. In TED, autoantibodies activate the TSH receptor (TSHR), which forms a functional complex with IGF-1R on orbital fibroblasts. This activation leads to downstream signaling that promotes inflammation and tissue expansion. Teprotumumab disrupts this by preventing IGF-1R activation and its crosstalk with TSHR.
Caption: Mechanism of Teprotumumab in Thyroid Eye Disease.
General Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a typical workflow for assessing the efficacy of a compound like Teprotumumab on primary orbital fibroblasts.
Caption: In Vitro Workflow for Teprotumumab Efficacy Studies.
Experimental Protocols
Primary Orbital Fibroblast Culture
-
Cell Source: Orbital connective tissue biopsies are obtained from patients with active Thyroid Eye Disease undergoing orbital decompression surgery, with informed consent and institutional review board approval.
-
Isolation: The tissue is minced and placed in DMEM supplemented with 20% fetal bovine serum (FBS), antibiotics, and antimycotics. Fibroblasts are allowed to grow out from the explants.
-
Culture Conditions: Cells are maintained in a monolayer culture in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed on cells between passages 4 and 8 to ensure they retain their in vivo characteristics.
Cytokine Production Analysis (ELISA/Luminex)
-
Cell Plating: Primary orbital fibroblasts are seeded in 24-well plates and allowed to reach confluence.
-
Treatment: The culture medium is replaced with serum-free medium for 24 hours. Cells are then pre-treated with varying concentrations of Teprotumumab for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as TSH (e.g., 5 mU/mL) or patient-derived immunoglobulins (Igs), for 24-48 hours.
-
Quantification: The culture supernatant is collected, and the concentrations of cytokines like IL-6 and IL-8 are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex Luminex assay, according to the manufacturer's instructions.
Gene Expression Analysis (Real-Time PCR)
-
Protocol: Following the treatment and stimulation protocol described above (typically for a shorter duration, e.g., 6 hours), total RNA is extracted from the cells using a suitable lysis buffer and purification kit.
-
Reverse Transcription: 1-2 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Real-time quantitative PCR is performed using a thermal cycler with specific TaqMan or SYBR Green primers for target genes (e.g., IL6, IL8, HAS2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Adipogenesis Assay (Oil Red O Staining)
-
Induction: Confluent primary orbital fibroblasts are cultured in adipogenesis-inducing media (e.g., DMEM/F12, 10% FBS, insulin, dexamethasone, isobutylmethylxanthine, and a PPARγ agonist like rosiglitazone). The media includes varying concentrations of Teprotumumab or an alternative IGF-1R inhibitor like linsitinib.[13]
-
Staining: After 7-14 days of differentiation, cells are fixed with 10% formalin and stained with Oil Red O solution to visualize lipid droplet accumulation in mature adipocytes.[13][14]
-
Quantification: The stain is eluted from the cells using isopropanol, and the absorbance is measured spectrophotometrically to quantify the extent of adipogenesis. Alternatively, cells can be imaged, and adipocyte counts performed using software like ImageJ.[13]
Discussion and Conclusion
The available evidence strongly indicates that Teprotumumab is effective in modulating the key pathogenic processes in primary orbital fibroblasts from TED patients. It significantly inhibits pro-inflammatory signaling and cytokine production, providing a clear biological rationale for its clinical efficacy.[2][9] The data from primary cells is robust and directly relevant to the disease state.
In contrast, the data on Teprotumumab's efficacy in cell lines is sparse. While one study demonstrated an anti-proliferative effect in IGF-1R and TSH-R expressing cell lines, the lack of detail regarding the specific cell lines used makes direct comparison challenging.[12] This highlights a common gap in preclinical research where disease-relevant primary cells provide more insightful data than generic, immortalized cell lines.[8] The effects observed in primary orbital fibroblasts—such as modulation of cytokine expression and hyaluronan synthesis—are more nuanced and disease-specific than a simple proliferation assay.
For researchers studying TED, primary orbital fibroblasts remain the superior model for investigating the therapeutic mechanisms of drugs like Teprotumumab. While cell lines can be useful for high-throughput screening or studying isolated signaling pathways, the data generated from primary cells offers higher translational validity, more closely reflecting the complex cellular environment of the disease. Future research could benefit from the development and characterization of a stable orbital fibroblast cell line that retains the key pathogenic features observed in primary cells.
References
- 1. Teprotumumab for Thyroid Eye Disease: Mechanism, Clinical Efficacy, and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teprotumumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. abseek.icyagen.com [abseek.icyagen.com]
- 4. tepezzahcp.com [tepezzahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Teprotumumab Divergently Alters Fibrocyte Gene Expression: Implications for Thyroid-associated Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thyroid-associated ophthalmopathy: emergence of teprotumumab as a promising medical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of Artemisinins as Novel Treatment for Thyroid Eye Disease by Inhibiting Adipogenesis in Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teprotumumab, an IGF-1R Blocking Monoclonal Antibody Inhibits TSH and IGF-1 Action in Fibrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of TSH/IGF-1 Receptor Crosstalk by Teprotumumab as a Treatment Modality of Thyroid Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic IGF-I receptor inhibition alters fibrocyte immune phenotype in thyroid-associated ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. JCI Insight - Transcriptomic profiling of thyroid eye disease orbital fat demonstrates differences in adipogenicity and IGF-1R pathway [insight.jci.org]
A Comparative Guide to the Reproducibility of Teprotumumab's Experimental Results for Thyroid Eye Disease
This guide provides a comprehensive comparison of the experimental results of Teprotumumab for the treatment of Thyroid Eye Disease (TED), with a focus on the reproducibility of these findings across different studies. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis of Teprotumumab's performance against alternative treatments, supported by available experimental data.
Executive Summary
Teprotumumab (brand name Tepezza®) is the first and only FDA-approved medication for the treatment of Thyroid Eye Disease. Clinical trials have consistently demonstrated its efficacy in reducing proptosis (eye bulging), improving diplopia (double vision), and lowering the clinical activity score (CAS). While direct replication of the pivotal clinical trials by independent laboratories is not available in published literature, a substantial body of evidence from multi-center, randomized controlled trials (RCTs), meta-analyses, and real-world studies supports the consistency of its therapeutic effects. This guide synthesizes the available data to assess the reproducibility of Teprotumumab's clinical outcomes and compares its efficacy with other therapeutic options for TED.
Data Presentation: Teprotumumab Efficacy Across Clinical Trials
The following tables summarize the key efficacy outcomes from the major clinical trials of Teprotumumab. The consistency of these results across different trial phases and patient populations underscores the reproducibility of its therapeutic effect.
Table 1: Proptosis Response in Teprotumumab Clinical Trials
| Study | Treatment Group | Placebo Group | Treatment Difference | p-value |
| Phase 2 Trial | 69% (29/42) | 20% (9/45) | 49% | <0.001[1] |
| Phase 3 (OPTIC) Trial | 83% (34/41) | 10% (4/42) | 73% | <0.001[1] |
| Pooled Phase 2 & 3 Data | 77% (65/84) | 15% (13/87) | 63% | <0.0001[2] |
| Phase 4 Trial (Chronic TED) | 62% (26/42) | 25% (5/20) | 37% | 0.0134 |
Proptosis response is defined as a reduction of ≥2 mm in the study eye without a similar deterioration in the fellow eye at week 24.
Table 2: Diplopia Response in Teprotumumab Clinical Trials
| Study | Treatment Group | Placebo Group | p-value |
| Phase 3 (OPTIC) Trial | 68% (19/28) | 29% (8/28) | ≤0.001[1] |
| Pooled Phase 2 & 3 Data | 70% | 18% | Not Reported |
Diplopia response is defined as an improvement of at least one grade on the Gorman diplopia scale.
Table 3: Clinical Activity Score (CAS) of 0 or 1 in Teprotumumab Clinical Trials
| Study | Treatment Group | Placebo Group | p-value |
| Phase 3 (OPTIC) Trial | 59% (24/41) | 21% (9/42) | ≤0.001[1] |
| Meta-analysis of 3 RCTs | 62.87% | 21.26% | <0.00001 |
A CAS of 0 or 1 indicates no or minimal inflammation.
Real-World Evidence
Observational studies and expanded access programs have provided real-world evidence that aligns with the findings from the RCTs. A review of 10 observational studies and case reports on patients with dysthyroid optic neuropathy (DON), a severe complication of TED, found that 88% of patients experienced an improvement in visual acuity after treatment with Teprotumumab. Another real-world study on compassionate use of Teprotumumab prior to its FDA approval showed significant improvements in quality of life, consistent with the clinical trial data.
Comparison with Alternative Treatments
Direct head-to-head randomized controlled trials comparing Teprotumumab with other treatments for TED are limited. However, retrospective studies and meta-analyses provide some comparative data.
Table 4: Comparison of Teprotumumab with Intravenous Methylprednisolone (IVMP)
| Outcome | Teprotumumab | IVMP | Notes |
| Need for additional medical/steroid therapy (1-year follow-up) | Lower | Higher | Retrospective cohort study showed patients treated with Teprotumumab required less subsequent medical intervention. |
| Improvement in Quality of Life (GO-QoL) | Significantly greater improvement | Lower improvement | A matching-adjusted indirect comparison found Teprotumumab led to more clinically meaningful improvements in GO-QoL scores compared to IVMP. |
Table 5: Comparison of Teprotumumab with Orbital Decompression Surgery
| Outcome | Teprotumumab | Orbital Decompression | Notes |
| Proptosis Reduction | ~2.0-3.0 mm | ~3.5-5.0 mm | Retrospective studies suggest surgical decompression results in a greater reduction in proptosis. |
| Improvement in Extraocular Muscle Motility | Greater improvement | Less improvement | Teprotumumab appears to be more effective at improving eye muscle movement. |
| Rate of Subsequent Orbital Decompression | Significantly lower | N/A | Patients treated with Teprotumumab had a lower rate of needing subsequent orbital decompression surgery compared to those treated with corticosteroids and/or orbital radiation. |
A network meta-analysis suggests that Teprotumumab and a combination of intravenous glucocorticoids with orbital radiotherapy are the most effective strategies for active moderate to severe TED, with Teprotumumab showing a profound effect on proptosis reduction. Another systematic review indicated that Teprotumumab and Tocilizumab had better efficacy than Rituximab in reducing the Clinical Activity Score.
Experimental Protocols
The methodologies for the pivotal clinical trials of Teprotumumab are summarized below.
Phase 3 (OPTIC) Clinical Trial Protocol
-
Study Design: Randomized, double-masked, placebo-controlled, multicenter trial.
-
Participants: Patients with active, moderate-to-severe TED with a Clinical Activity Score (CAS) of ≥4.
-
Intervention: Intravenous infusions of Teprotumumab (10 mg/kg for the first infusion, followed by 20 mg/kg for seven subsequent infusions) or placebo every 3 weeks for a total of 8 infusions over 21 weeks.
-
Primary Outcome: The proportion of patients with a proptosis response (≥2 mm reduction) in the study eye at week 24.
-
Secondary Outcomes: Overall response (≥2-point reduction in CAS and ≥2 mm reduction in proptosis), proportion of patients with a CAS of 0 or 1, change in proptosis from baseline, and diplopia response.
Phase 4 Clinical Trial Protocol (Chronic TED)
-
Study Design: Randomized, double-masked, placebo-controlled trial.
-
Participants: Patients with chronic (long-duration) TED with low disease activity (CAS ≤ 1).
-
Intervention: Same dosing regimen as the Phase 3 trial.
-
Primary Outcome: Change from baseline in proptosis at week 24.
Mandatory Visualization
Figure 1. Experimental workflow for the Phase 3 (OPTIC) clinical trial of Teprotumumab.
References
Validating Antibody Specificity for Teprotumumab Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate detection of the therapeutic antibody Teprotumumab and its target, the insulin-like growth factor-1 receptor (IGF-1R), is critical. This guide provides a comparative overview of commercially available antibodies, focusing on the validation of their specificity through experimental data.
Teprotumumab (marketed as Tepezza) is a human monoclonal antibody that acts as an inhibitor of the IGF-1R.[1] It is a key therapeutic for Thyroid Eye Disease (TED), a condition marked by inflammation and tissue expansion in the orbit of the eye.[1][2] The mechanism of Teprotumumab involves blocking the signaling cascade initiated by the binding of insulin-like growth factors (IGF-1 and IGF-2) to the IGF-1R, which plays a crucial role in cell growth and survival.[3] Given that Teprotumumab is itself an antibody, two main categories of research antibodies are pertinent: those that detect Teprotumumab (anti-drug antibodies) and those that detect its target, IGF-1R.
Comparing Anti-IGF-1R Antibodies for Specificity
The validation of antibodies targeting IGF-1R is paramount to avoid off-target effects and ensure data reliability. A key method for demonstrating specificity is the use of knockout (KO) cell lines, where the target protein's expression is eliminated.
| Antibody Product | Host Species | Applications | Validation Highlights |
| Abcam ab182408 (Clone: EPR19322) | Rabbit | WB, ICC/IF, IP, Flow Cytometry | KO Validated: Western blot data shows a specific band at the expected molecular weight in wild-type cell lysates, which is absent in IGF-1R KO cell lysates.[4] |
| R&D Systems MAB391 (Clone: 33255) | Mouse | WB, IHC, ICC, Flow Cytometry, Neutralization | Specificity Testing: Western blot shows a specific band in various human cell lines.[5][6][7] Neutralization assays demonstrate its ability to block IGF-1-induced cell proliferation.[5][6] Cross-reactivity with related receptors is reported to be minimal in sandwich immunoassays.[5][7] |
| Cell Signaling Technology #9750 | Rabbit | WB, IP, ICC/IF, Flow Cytometry | KO Validated: A publication has specifically highlighted the use of this antibody in Western blot experiments with brain cortex-specific knockout mice, confirming its specificity for IGF-1R.[8] |
| Proteintech 21707-1-AP | Rabbit | WB, ELISA | Multiple Cell Line Testing: Western blot data is provided for various cell lysates, demonstrating detection of bands at the expected molecular weights for IGF-1R subunits.[9] |
Visualizing the IGF-1R Signaling Pathway
The following diagram illustrates the central role of IGF-1R in cellular signaling, which is the target of Teprotumumab.
Caption: IGF-1R signaling pathway and the inhibitory action of Teprotumumab.
Comparing Anti-Teprotumumab Antibody Detection Kits
For pharmacokinetic studies and monitoring of Teprotumumab levels in biological samples, specialized anti-drug antibody ELISA kits are available. These kits are designed for the quantitative determination of Teprotumumab.
| Kit Provider | Product Name | Assay Principle | Key Specifications |
| Krishgen Biosystems | KRIBIOLISA™ Teprotumumab (TEPEZZA) ELISA | Sandwich ELISA | For estimation in human serum and plasma. |
| AntibodySystem | Teprotumumab ELISA Kit | Competitive ELISA | Range: 62.5 - 4,000 ng/mLSensitivity: 45.51 ng/mLFor quantitative determination in serum and plasma. |
Experimental Protocols for Antibody Validation
Western Blot for Anti-IGF-1R Antibody Specificity using KO Cell Lines
This protocol is fundamental for confirming that an anti-IGF-1R antibody recognizes its intended target.
-
Lysate Preparation: Prepare whole-cell lysates from both wild-type (WT) and IGF-1R knockout (KO) cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each lysate on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-IGF-1R antibody (e.g., Abcam ab182408 at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: A specific band should be visible in the WT lane at the expected molecular weight for IGF-1R, and this band should be absent in the KO lane. A loading control antibody (e.g., anti-GAPDH) should be used to confirm equal protein loading in both lanes.[4]
Visualizing the Western Blot Validation Workflow
The following diagram outlines the key steps in validating antibody specificity using knockout cells.
Caption: Workflow for Western Blot validation using KO cells.
ELISA for Quantification of Teprotumumab
This protocol provides a general outline for using a competitive ELISA kit to measure Teprotumumab concentration.
-
Reagent Preparation: Prepare standards, controls, and samples as per the kit's instructions. This typically involves dilution in the provided assay buffer.
-
Coating: The microplate wells are pre-coated with recombinant human IGF-1R.
-
Competitive Binding: Pipette standards and samples into the wells, followed by the addition of a biotin-labeled anti-Teprotumumab antibody. During this incubation, Teprotumumab in the sample competes with the biotin-labeled antibody for binding to the coated IGF-1R.
-
Washing: Wash the wells to remove unbound substances.
-
Enzyme Conjugate: Add streptavidin-HRP to the wells, which binds to the captured biotin-labeled antibody.
-
Washing: Wash the wells again to remove unbound enzyme conjugate.
-
Substrate Reaction: Add a substrate solution (e.g., TMB) to the wells, which will be converted by HRP to produce a colored product. The intensity of the color is inversely proportional to the amount of Teprotumumab in the sample.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of Teprotumumab in the samples by comparing their absorbance to the standard curve.
Visualizing the Competitive ELISA Workflow
The following diagram illustrates the principle of a competitive ELISA for Teprotumumab detection.
Caption: Principle of a competitive ELISA for Teprotumumab detection.
References
- 1. Teprotumumab: a novel therapeutic monoclonal antibody for thyroid-associated ophthalmopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teprotumumab-trbw as a Novel Monoclonal Antibody for Thyroid Eye Disease: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teprotumumab, an IGF-1R Blocking Monoclonal Antibody Inhibits TSH and IGF-1 Action in Fibrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-IGF1 Receptor antibody [EPR19322] (ab182408) | Abcam [abcam.com]
- 5. bio-techne.com [bio-techne.com]
- 6. rndsystems.com [rndsystems.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. IGF-I Receptor β antibody | knockout validation | Cell Signaling 9750 [labome.com]
- 9. IGF1R antibody (21707-1-AP) | Proteintech [ptglab.com]
Safety Operating Guide
Personal protective equipment for handling Teprosulvose
Disclaimer: A specific Material Safety Data Sheet (MSDS) or detailed safety and toxicological information for Teprosulvose could not be located. The following guidance is based on general laboratory safety principles for handling chemical powders that are not known to be highly hazardous. Researchers should handle this compound with caution and perform a thorough risk assessment before beginning any experimental work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational and disposal plans to ensure safe handling in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles.[1][2] | To protect eyes from dust and potential splashes. |
| Face shield (in addition to goggles for splash risk). | Provides a barrier to protect the entire face.[1] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact with the chemical powder.[1] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Closed-toe shoes. | To protect feet from spills and falling objects. | |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | To prevent inhalation of fine powder particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from receipt to use.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Prepare a designated work area, preferably in a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.[3]
-
-
Weighing and Solution Preparation:
-
When weighing the powder, do so in a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use a spatula to handle the powder and avoid creating dust.
-
When preparing solutions, slowly add the powder to the solvent to prevent splashing.
-
-
Post-Handling and Cleanup:
-
After handling, thoroughly clean the work area with an appropriate solvent and decontaminate all equipment.
-
Remove PPE in the correct order to avoid self-contamination: gloves first, followed by lab coat, and then eye and respiratory protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and ensure a safe workplace.
Caption: Logical relationships in the this compound disposal plan.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused or waste this compound powder should be collected in a designated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not pour chemical waste down the drain unless it has been explicitly identified as non-hazardous and permissible by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Items such as used gloves, weigh boats, and paper towels that have come into contact with this compound should be placed in a sealed bag or container labeled as "chemically contaminated waste."
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the chemical name ("this compound Waste") and any known hazards.
-
Store waste containers in a designated and secure area, away from general laboratory traffic, while awaiting pickup.
-
-
Final Disposal:
-
Dispose of all waste in accordance with your institution's EHS guidelines and local regulations.[4] Contact your EHS office to arrange for the pickup and disposal of chemical waste.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
